ML154
Description
Propriétés
IUPAC Name |
[2-methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-λ5-phosphane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2PS.BrH/c1-24-29(32(33,26-17-7-3-8-18-26)27-19-9-4-10-20-27)31-22-12-11-21-28(31)30(24)23-13-16-25-14-5-2-6-15-25;/h2-22H,23H2,1H3;1H/q+1;/p-1/b16-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAQCMBWGUOBIX-ZUQRMPMESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+]2=CC=CC=C2N1CC=CC3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([N+]2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26BrN2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032908 | |
| Record name | ML-154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345964-89-7 | |
| Record name | Imidazo[1,2-a]pyridinium, 3-(diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345964-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ML-154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-154 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF6BKX96N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ML154: A Technical Guide to a Potent and Selective NPSR Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of ML154 (also known as NCGC00185684), a potent, selective, and brain-penetrant antagonist of the Neuropeptide S Receptor (NPSR). This compound serves as a valuable chemical probe for investigating the physiological and pathological roles of the NPS-NPSR system.
Core Compound Information
| Compound Name | This compound |
| Synonyms | NCGC84, NCGC00185684 |
| Chemical Name | 3-(Diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]imidazo[1,2-a]pyridinium bromide |
| CAS Number | 1345964-89-7 |
| Molecular Formula | C₂₉H₂₆BrN₂PS |
| Molar Mass | 545.48 g/mol |
Quantitative Data Summary
The following tables summarize the in vitro potency and activity of this compound as an NPSR antagonist.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Calcium Mobilization | IC₅₀ | 22.1 | CHO-NPSR | [1] |
| cAMP Accumulation | IC₅₀ | 36.5 | CHO-NPSR | [1] |
| ERK Phosphorylation | IC₅₀ | 9.3 | CHO-NPSR | [2] |
| Calcium Mobilization | IC₅₀ | 0.96 | CHO-NPSR | [3] |
| cAMP Formation | IC₅₀ | 45 | CHO-NPSR | [3] |
| ERK Activation | IC₅₀ | 1.3 | CHO-NPSR | [3] |
| NPSR Binding | IC₅₀ | 3.5 | - | [3] |
| NPSR Antagonism | pA₂ | 9.98 | - | [2] |
Table 2: Selectivity Profile of this compound
| Off-Target | Assay Conditions | Activity | Reference |
| Arginine Vasopressin Receptor V₁B | Up to 10 µM | No significant activity | [3] |
| Panel of 55 Receptors, Channels, and Transporters | 10 µM | No significant activity | [3] |
NPSR Signaling Pathways
Activation of the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor, by its endogenous ligand Neuropeptide S (NPS) initiates a dual signaling cascade through Gαs and Gαq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively. The subsequent increase in intracellular cAMP and calcium levels triggers downstream signaling events, including the phosphorylation of ERK. This compound acts as an antagonist, blocking these NPS-induced signaling pathways.
Caption: NPSR signaling cascade and the antagonistic action of this compound.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on standard molecular pharmacology techniques.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit NPS-induced increases in intracellular calcium concentration.
Workflow:
Caption: Workflow for the calcium mobilization assay.
Methodology:
-
Cell Culture: CHO cells stably expressing the human NPSR are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: After reaching confluency, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Serial dilutions of this compound are added to the wells, followed by a short incubation period.
-
Agonist Stimulation: An EC₈₀ concentration of NPS is added to the wells to stimulate calcium release.
-
Signal Detection: Changes in fluorescence intensity are measured immediately and kinetically using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The antagonist effect of this compound is determined by the reduction in the NPS-induced fluorescence signal. IC₅₀ values are calculated from the concentration-response curves.
cAMP Accumulation Assay
This assay quantifies the ability of this compound to block the NPS-mediated increase in intracellular cyclic adenosine monophosphate (cAMP).
Methodology:
-
Cell Plating: CHO-NPSR cells are seeded in 96-well or 384-well plates and grown to confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Antagonist Treatment: Various concentrations of this compound are added to the cells, followed by a brief incubation.
-
Agonist Stimulation: Cells are stimulated with an EC₈₀ concentration of NPS to induce cAMP production.
-
Cell Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The inhibitory effect of this compound on cAMP production is quantified, and IC₅₀ values are determined from the dose-response curves.
ERK Phosphorylation Assay
This assay assesses the inhibitory effect of this compound on the NPS-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Methodology:
-
Cell Culture and Starvation: CHO-NPSR cells are cultured in multi-well plates and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Compound Incubation: Cells are pre-treated with different concentrations of this compound.
-
NPS Stimulation: An EC₈₀ concentration of NPS is added to stimulate the NPSR signaling cascade leading to ERK phosphorylation.
-
Cell Fixation and Permeabilization: The stimulation is terminated by fixing the cells (e.g., with formaldehyde) and then permeabilizing them (e.g., with Triton X-100).
-
Immunostaining: The cells are incubated with a primary antibody specific for phosphorylated ERK (pERK), followed by a fluorescently labeled secondary antibody. A counterstain for total ERK or a nuclear stain may also be used for normalization.
-
Imaging and Analysis: The fluorescence intensity is measured using a high-content imaging system or a plate reader. The ratio of pERK to total ERK or cell number is calculated, and IC₅₀ values are derived from the concentration-response data.
Development of this compound as a Chemical Probe
The development of this compound as a chemical probe for NPSR involved a systematic process of discovery, characterization, and validation.
Caption: Logical workflow for the development of this compound.
In Vivo Applications
This compound has been utilized in preclinical animal models to investigate the role of the NPSR system in various behaviors. Notably, it has been shown to reduce alcohol self-administration in rats, suggesting a potential role for NPSR antagonists in the treatment of alcohol use disorders.[4]
Operant Alcohol Self-Administration Protocol (Rat Model) - General Outline
-
Training: Rats are trained to self-administer an alcohol solution (e.g., 10-20% ethanol) by pressing a lever in an operant conditioning chamber. A second lever, which does not deliver alcohol, serves as a control for general activity.
-
Baseline Responding: Once stable responding for alcohol is established, baseline levels of self-administration are recorded.
-
This compound Administration: this compound is administered (e.g., via intraperitoneal injection) at various doses prior to the self-administration sessions.
-
Data Collection: The number of active and inactive lever presses, as well as the volume of alcohol consumed, are recorded.
-
Analysis: The effect of this compound on alcohol-seeking and consumption is determined by comparing responding and intake after drug administration to baseline levels.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the Neuropeptide S Receptor. Its favorable properties, including brain penetrance, make it an invaluable tool for researchers investigating the complex biology of the NPS-NPSR system. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo studies, ultimately contributing to a better understanding of NPSR function and its potential as a therapeutic target.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Downstream target genes of the neuropeptide S-NPSR1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to ML154: A Potent Neuropeptide S Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML154 (also known as NCGC00185684 or NCGC84), a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR). This document consolidates key data on its biochemical properties, mechanism of action, and the experimental protocols used for its characterization, aiming to serve as a valuable resource for professionals in neuroscience research and drug development.
Core Properties of this compound
This compound is a non-peptide, brain-penetrant small molecule that acts as a competitive antagonist at the NPSR, a G-protein coupled receptor implicated in a variety of physiological processes, including arousal, anxiety, and addiction[1][2]. Its chemical name is 3-(Diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]imidazo[1,2-a]pyridinium bromide[3].
Quantitative Data Summary
The antagonist activity of this compound at the NPSR has been quantified through various in vitro assays. The following tables summarize the key potency and physicochemical properties reported in the literature.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| pA2 | 9.98[3] | A measure of the antagonist's potency, indicating high affinity for the NPSR. |
| IC50 (ERK Phosphorylation) | 9.3 nM[3][4] | The concentration of this compound that inhibits 50% of the NPS-induced ERK phosphorylation. |
| IC50 (cAMP Response) | 22.1 nM[3][5] | The concentration of this compound that inhibits 50% of the NPS-induced cAMP response. |
| IC50 (Calcium Mobilization) | 36.5 nM[3][5] | The concentration of this compound that inhibits 50% of the NPS-induced intracellular calcium mobilization. |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H26N2PS.Br |
| Molecular Weight | 545.47 g/mol |
| Purity | ≥99% (HPLC)[3] |
| Solubility | Soluble to 100 mM in DMSO and 50 mM in ethanol |
| CAS Number | 1345964-89-7[5] |
Mechanism of Action and Signaling Pathways
The Neuropeptide S receptor is known to couple to multiple G-protein signaling pathways, primarily Gs and Gq[6][7]. Upon activation by its endogenous ligand, Neuropeptide S, NPSR initiates downstream signaling cascades that lead to the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium[6]. This compound exerts its antagonist effect by binding to the NPSR and preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling.
This compound demonstrates biased antagonism, showing a preferential inhibition of the ERK phosphorylation pathway over the cAMP and calcium mobilization pathways, as indicated by its lower IC50 value for ERK phosphorylation[3][5].
Below are diagrams illustrating the NPSR signaling pathway and the inhibitory action of this compound.
Caption: Neuropeptide S Receptor (NPSR) signaling cascade.
Caption: Mechanism of this compound antagonism at the NPSR.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound.
This assay measures the ability of this compound to inhibit NPS-stimulated phosphorylation of extracellular signal-regulated kinase (ERK).
-
Cell Culture: CHO-K1 cells stably expressing the human Neuropeptide S Receptor (NPSR) are cultured in a suitable medium (e.g., F-12K) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
The cells are then serum-starved for a defined period (e.g., 4-6 hours) to reduce basal ERK phosphorylation.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
NPS is then added at a concentration known to elicit a submaximal response (e.g., EC80) and incubated for a short period (e.g., 5-10 minutes).
-
The reaction is stopped by aspirating the medium and lysing the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using a sandwich ELISA or a cell-based immunofluorescence assay with specific antibodies against p-ERK and total ERK.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each condition. The data are then normalized to the response of NPS alone, and the IC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.
This assay quantifies the inhibitory effect of this compound on NPS-induced cyclic AMP production.
-
Cell Culture: As described for the ERK Phosphorylation Assay.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and grown to confluence.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
NPS is added at a concentration that produces a robust cAMP response (e.g., EC80) and incubated for a defined period (e.g., 30 minutes).
-
-
Detection: Intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: The amount of cAMP produced is quantified based on a standard curve. The data are normalized to the NPS-stimulated response, and the IC50 value for this compound is calculated.
This assay measures the ability of this compound to block NPS-induced increases in intracellular calcium concentration.
-
Cell Culture: As described for the ERK Phosphorylation Assay.
-
Assay Procedure:
-
Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour) at 37°C.
-
The cells are then washed to remove excess dye.
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound or vehicle are added to the wells.
-
NPS is then added at an EC80 concentration, and the change in fluorescence is monitored in real-time using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis: The increase in fluorescence intensity upon NPS addition corresponds to the increase in intracellular calcium. The inhibitory effect of this compound is calculated as a percentage of the NPS response, and the IC50 value is determined from the concentration-response curve.
Caption: General experimental workflow for characterizing this compound.
In Vivo Applications and Future Directions
This compound has been shown to be brain penetrant and has demonstrated efficacy in preclinical models of addiction[1][3]. Specifically, it has been reported to reduce alcohol self-administration in rats, suggesting a potential therapeutic role for NPSR antagonists in the treatment of alcohol use disorder[1]. Further research is warranted to explore the full therapeutic potential of this compound and other NPSR antagonists in various neurological and psychiatric disorders. The detailed methodologies and consolidated data presented in this guide are intended to facilitate these future research endeavors.
References
- 1. ML-154 - Wikipedia [en.wikipedia.org]
- 2. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ML 154 | Neuropeptide S Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of ML154: A Selective Neuropeptide S Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML154 (also known as NCGC-84) is a potent and selective, non-peptide antagonist of the neuropeptide S receptor (NPSR).[1][2] This G-protein coupled receptor is involved in a variety of physiological processes, including arousal, anxiety, and addiction. The discovery of this compound has provided a valuable chemical probe for elucidating the physiological roles of the NPSR and has shown potential as a therapeutic agent, particularly in the context of alcohol use disorder.[1] This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its structure-activity relationship.
Introduction
The neuropeptide S (NPS) system has emerged as a significant area of interest in neuroscience research due to its role in modulating arousal, anxiety, and reward-seeking behaviors. The NPSR, a Gs/Gq-coupled GPCR, is the sole receptor for NPS and is expressed in brain regions associated with these functions.[2] The development of selective antagonists for the NPSR is crucial for validating this receptor as a therapeutic target. This compound was identified through a quantitative high-throughput screen (qHTS) and subsequent medicinal chemistry optimization as a potent and selective NPSR antagonist.[2]
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays, demonstrating its potent and biased antagonist properties. It preferentially inhibits NPS-induced ERK phosphorylation over cAMP and calcium responses.[2]
| Assay Type | Parameter | Value | Cell Line | Reference |
| NPSR Antagonism | pA2 | 9.98 | [2] | |
| NPS-induced ERK Phosphorylation Inhibition | IC50 | 9.3 nM | CHO-K1 cells expressing NPSR | [2] |
| NPS-induced cAMP Response Inhibition | IC50 | 22.1 nM | CHO-K1 cells expressing NPSR | [2] |
| NPS-induced Calcium Mobilization Inhibition | IC50 | 36.5 nM | CHO-K1 cells expressing NPSR | [2] |
Synthesis of this compound
This compound is an imidazopyridinium analog. The synthesis of this class of compounds generally involves a multi-step process. A representative synthetic scheme is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol (Representative):
A detailed, step-by-step protocol for the synthesis of this compound is not publicly available in a single source. However, based on the general synthesis of imidazo[1,2-a]pyridines, the following is a representative protocol:
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
To a solution of a substituted 2-aminopyridine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of an α-haloketone.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration.
-
Wash the precipitate with a cold solvent (e.g., diethyl ether) to afford the crude imidazo[1,2-a]pyridine derivative.
Step 2: Functionalization of the Imidazo[1,2-a]pyridine Core
-
The core structure can be further modified. For this compound, this would involve the introduction of the diphenylphosphinothioyl group. This can be achieved by reacting the imidazo[1,2-a]pyridine with a suitable phosphinothioylating agent.
Step 3: N-Alkylation
-
To a solution of the functionalized imidazo[1,2-a]pyridine in an appropriate solvent (e.g., acetonitrile), add an alkylating agent, such as (2E)-3-phenyl-2-propen-1-yl bromide.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
The final product, this compound, can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the activity of this compound.
NPSR-Mediated Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit NPS-induced increases in intracellular calcium.
Caption: Workflow for the calcium mobilization assay.
Protocol:
-
Cell Plating: Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NPSR into black-walled, clear-bottom 384-well microplates at a density of 10,000 cells/well in complete growth medium.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Dye Loading: Aspirate the growth medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well.
-
Dye Incubation: Incubate the plates for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound (or other test compounds) to the wells.
-
Compound Incubation: Incubate for 15-30 minutes at room temperature.
-
NPS Stimulation: Add a solution of NPS to each well to achieve a final concentration that elicits approximately 80% of the maximal response (EC80).
-
Data Acquisition: Immediately measure the fluorescence intensity using a plate reader capable of kinetic measurements (e.g., FLIPR). Data is typically collected for 2-3 minutes.
-
Data Analysis: The antagonist activity is determined by the reduction in the NPS-induced fluorescence signal. IC50 values are calculated from the concentration-response curves.
NPSR-Mediated ERK Phosphorylation Assay
This assay quantifies the inhibition of NPS-stimulated phosphorylation of extracellular signal-regulated kinase (ERK).
Caption: Workflow for the ERK phosphorylation assay.
Protocol:
-
Cell Plating and Serum Starvation: Plate CHO-K1/NPSR cells in 96-well plates and grow to confluence. Prior to the assay, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Compound Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
NPS Stimulation: Add NPS to a final concentration corresponding to its EC80 for ERK phosphorylation and incubate for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The levels of phosphorylated ERK1/2 can be quantified using various methods, such as a sandwich ELISA kit or Western blotting with antibodies specific for phospho-ERK1/2 and total ERK1/2.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the NPS-induced phospho-ERK signal. IC50 values are determined from the dose-response curves.
NPSR-Mediated cAMP Assay
This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following NPSR activation.
Caption: Workflow for the cAMP assay.
Protocol:
-
Cell Plating: Seed CHO-K1/NPSR cells into 384-well plates.
-
Compound Pre-treatment: Add varying concentrations of this compound to the cells in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes at room temperature.
-
NPS Stimulation: Add NPS at its EC80 concentration and incubate for 30 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) assay. This typically involves the addition of a lysis reagent containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Data Acquisition: After a further incubation period (typically 1-2 hours), read the plate on an HTRF-compatible plate reader.
-
Data Analysis: The antagonist effect is determined by the increase in the HTRF signal (due to displacement of the d2-labeled cAMP). IC50 values are calculated from the concentration-response curves.
Signaling Pathway of the Neuropeptide S Receptor
The NPSR is coupled to both Gs and Gq proteins. Activation of the NPSR by its endogenous ligand, NPS, initiates downstream signaling cascades that lead to the production of second messengers, including cAMP and inositol trisphosphate (IP3), which in turn mobilizes intracellular calcium. These signaling events converge on the activation of the ERK/MAPK pathway. This compound acts as an antagonist, blocking these downstream effects.
Caption: NPSR signaling pathway and the point of inhibition by this compound.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the neuropeptide S receptor. Its discovery has provided a critical tool for investigating the physiological and pathophysiological roles of the NPS-NPSR system. The detailed experimental protocols and summary of its biological activity presented in this guide offer a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery who are interested in further exploring the therapeutic potential of NPSR modulation. Future research may focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and exploring its potential in other CNS disorders where the NPS system is implicated.
References
- 1. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 3-(Diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]imidazo[1,2-a]pyridiniumbromide | C29H26BrN2PS | CID 46930969 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of the Neuropeptide S Receptor (NPSR) in Neurological Disorders: A Technical Guide
Introduction
Discovered in 2004 through reverse pharmacology, Neuropeptide S (NPS) and its cognate receptor, the Neuropeptide S Receptor (NPSR), have emerged as a significant neuromodulatory system with profound implications for a range of physiological and pathological processes.[1][2][3] NPS, a 20-amino acid peptide, is expressed in specific brainstem regions, including the locus coeruleus and parabrachial nucleus, while NPSR exhibits a broader distribution throughout the central nervous system (CNS), particularly in limbic structures like the amygdala and hypothalamus.[4][5] This system is a critical regulator of arousal, wakefulness, anxiety, and fear.[1][6][7] Growing evidence implicates the NPS/NPSR system in the pathophysiology of various neurological and psychiatric disorders, making it a compelling target for novel therapeutic interventions. This guide provides an in-depth technical overview of NPSR's signaling pathways, its role in key neurological disorders, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
Core Signaling Pathways of NPSR
NPSR is a G-protein coupled receptor (GPCR) that, upon binding with its ligand NPS, initiates intracellular signaling cascades primarily through the Gαs and Gαq pathways.[4][8]
-
Gαs Pathway : Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gαq Pathway : Activation of the Gαq subunit stimulates phospholipase C, which in turn leads to the mobilization of intracellular calcium (Ca2+).
This dual signaling capability allows NPSR to exert diverse and potent effects on neuronal excitability and function.[8]
Caption: NPSR canonical signaling pathways via Gαs and Gαq proteins.
Role of NPSR in Neurological Disorders
Parkinson's Disease (PD)
PD is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[9] The NPS/NPSR system has emerged as a promising therapeutic target for PD.[9][10]
-
NPSR Expression : NPSR mRNA and protein are expressed in dopaminergic areas, including the substantia nigra pars compacta, and are co-expressed with tyrosine hydroxylase (TH)-positive neurons.[10]
-
Neuroprotection : In animal models of PD, central administration of NPS has been shown to protect nigral dopaminergic neurons from degeneration.[9][10] This neuroprotective effect may be mediated by reducing oxidative damage to lipids and proteins and attenuating phosphorylated α-synuclein.[10]
-
Symptom Alleviation : NPS administration improves both motor and non-motor dysfunctions in rodent models of PD.[9][10] This is achieved, in part, by stimulating dopamine release and enhancing dopaminergic transmission in nigral pathways.[9][10]
Anxiety Disorders and Depression
The role of the NPSR system in anxiety is complex, with preclinical and human genetic studies sometimes showing contrasting results.
-
Anxiolytic Effects in Rodents : Central administration of NPS produces robust anxiolytic-like effects in rodents.[11] Conversely, NPSR knockout mice exhibit increased anxiety-like behaviors.[7][11]
-
Human Genetic Associations : In humans, a single nucleotide polymorphism (SNP) in the NPSR1 gene (rs324981, Asn107Ile) is associated with increased risk for anxiety disorders, including panic disorder and post-traumatic stress disorder (PTSD).[1][2][12][13] The T-allele (Ile107) of this SNP leads to a tenfold increase in receptor efficacy, and carriers often exhibit increased amygdala responsiveness to fear-relevant stimuli.[12][13] This suggests the NPSR system's involvement in setting anxiety thresholds.[11] Genetic variations in NPSR are also linked to depression.[4]
Alzheimer's Disease (AD)
While direct evidence linking NPSR to the core pathologies of AD (amyloid plaques and tau tangles) is still developing, its role in neuroprotection and neuroinflammation is highly relevant.
-
Neuroprotective Effects : In animal models, NPS has been shown to exert neuroprotective effects, which could be beneficial in the context of neurodegenerative diseases like AD.[4]
-
Neuroinflammation : Neuroinflammation is a key component of AD pathology.[14][15] The neutrophil-to-lymphocyte ratio (NLR), a marker of systemic inflammation, is elevated in patients with AD and Mild Cognitive Impairment (MCI).[15][16][17] Higher NLR correlates with increased amyloid burden and disease severity, suggesting a link between peripheral inflammation and AD progression.[15] While not directly modulating NPSR, this highlights the importance of inflammatory pathways that may interact with neuropeptide systems.
Epilepsy
The role of the NPS/NPSR system in epilepsy is an emerging area of research. One study highlighted the potential of non-periodic stimulation (NPS) of the nervous system as a therapeutic approach for refractory epilepsy.[18] In a pre-clinical trial on rats, NPS treatment applied to the amygdala proved effective against seizures, suggesting an anticonvulsant effect.[18] Rats treated with NPS took longer to develop generalized tonic-clonic seizures and showed better survival probabilities against myoclonic seizures.[18]
Stroke
The inflammatory response is a critical component of stroke pathophysiology and recovery.[19] Inflammatory markers like the neutrophil-to-lymphocyte ratio (NLR) are associated with functional outcomes after an acute ischemic stroke (AIS).[20] A higher NLR at admission is an independent predictor of poor 90-day prognosis in AIS patients.[20] While studies directly linking NPSR to stroke outcomes are limited, its known role in modulating inflammation suggests it could be a potential therapeutic target in post-stroke recovery.
Quantitative Data Summary
Table 1: NPSR1 Gene Polymorphisms and Associated Disorders
| Polymorphism | Gene | Variant Effect | Associated Neurological/Psychiatric Conditions | Reference(s) |
| rs324981 | NPSR1 | A/T SNP (Asn107Ile) | T-allele (Ile) confers ~10-fold increased receptor efficacy. Associated with increased risk for panic disorder, PTSD, anxiety sensitivity, and alcohol use disorders. | [1][2][13] |
| rs324957 | NPSR1 | Not specified | Associated with increased risk of primary insomnia. | [21] |
| rs324981 | NPSR1 | A/T SNP (Asn107Ile) | Associated with increased risk of primary insomnia. | [21] |
| Haplotypes | NPSR1 | Complex haplotypes | Associated with allergic and inflammatory diseases (e.g., asthma, inflammatory bowel disease). | [3] |
Table 2: Effects of NPSR Ligands in Preclinical Models
| Ligand | Type | Model | Dose/Concentration | Key Finding | Reference(s) |
| Neuropeptide S (NPS) | Agonist | Rodent model of Parkinson's Disease | 10 nmol (i.c.v.) | Ameliorates motor and non-motor dysfunctions; protects dopaminergic neurons. | [10] |
| SHA-68 | Antagonist | Rodent locomotion studies | Systemic injection (dose not specified) | Blocks the locomotor stimulant effects of NPS. | [10] |
| [D-Val⁵]NPS | Antagonist | Rodent locomotion studies | Not specified | Counteracts NPS-induced hyperlocomotion. | [10] |
| NPSR-QA1 derivatives | Antagonist | In vitro cell-based assays | Sub-nanomolar potency | Potent, peripherally restricted NPSR1 antagonists with favorable pharmacokinetics. | [8] |
Experimental Protocols & Workflows
Immunohistochemistry (IHC) for NPSR in Brain Tissue
This protocol describes the localization of NPSR protein in fixed brain tissue sections.
Methodology:
-
Tissue Preparation : Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in a sucrose solution.
-
Sectioning : Cut 30-40 µm thick sections on a freezing microtome or cryostat. Collect sections free-floating in PBS.[22][23]
-
Antigen Retrieval (Optional) : For some antibodies, heat-induced or enzymatic antigen retrieval may be necessary to unmask the epitope.
-
Blocking & Permeabilization : Wash sections three times in PBS. Incubate for 1-2 hours at room temperature in a blocking solution (e.g., PBS with 0.3% Triton X-100, 5% normal goat serum) to block non-specific binding sites and permeabilize membranes.[22]
-
Primary Antibody Incubation : Incubate sections overnight at 4°C with a primary antibody specific to NPSR, diluted in the antibody solution.
-
Secondary Antibody Incubation : Wash sections three times in PBS. Incubate for 2 hours at room temperature with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) that targets the host species of the primary antibody.
-
Counterstaining (Optional) : Stain cell nuclei with DAPI or Hoechst stain for 10-15 minutes.[24]
-
Mounting & Imaging : Wash sections, mount them onto slides, and coverslip using an anti-fade mounting medium. Visualize and capture images using a confocal or fluorescence microscope.
Caption: Experimental workflow for Immunohistochemistry (IHC).
Calcium Imaging Assay for NPSR Activity
This protocol measures changes in intracellular calcium concentration in response to NPSR activation in cultured cells.
Methodology:
-
Cell Culture : Plate CHO or HEK293 cells stably expressing NPSR onto 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading : On the day of the assay, remove the culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution. Incubate for 45-60 minutes at 37°C.[25][26]
-
Wash : Gently wash the cells with the buffer to remove excess extracellular dye.
-
Compound Addition : Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for approximately 20 seconds.
-
Data Acquisition : Add NPS (agonist), a test compound, or a known antagonist followed by NPS. Continuously record fluorescence intensity (Excitation ~488 nm, Emission ~520 nm) for 2-3 minutes to capture the calcium transient.
-
Analysis : The change in fluorescence intensity (ΔF) over the baseline (F₀) is calculated (ΔF/F₀). Dose-response curves are generated to determine the potency (EC₅₀) of agonists or the inhibitory potency (IC₅₀) of antagonists.
Caption: Experimental workflow for a Calcium Imaging Assay.
Behavioral Phenotyping of NPSR Knockout (KO) Mice
This protocol outlines a series of behavioral tests to assess the function of the NPS/NPSR system by comparing NPSR KO mice to their wildtype (WT) littermates.[7]
Methodology:
-
Animal Subjects : Use adult male NPSR KO mice and age-matched WT littermates as controls to minimize genetic background influences.[7][11] House animals under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Open Field Test (Arousal & Anxiety) : Place a mouse in the center of a novel, open arena (e.g., 50x50 cm). Use video tracking software to record and analyze movement for 15-30 minutes. Key parameters include total distance traveled (locomotion), time spent in the center versus the periphery (anxiety-like behavior), and rearing frequency (exploratory behavior).[7] NPSR KO mice are expected to show reduced exploratory activity.[7][11]
-
Elevated Plus Maze (Anxiety) : The maze consists of two open arms and two enclosed arms elevated from the floor. Place the mouse in the center, facing an open arm. Record behavior for 5 minutes. The primary measures are the number of entries into and the time spent in the open arms versus the closed arms. Increased time in closed arms indicates higher anxiety-like behavior.[7]
-
Light-Dark Box Test (Anxiety) : The apparatus consists of a brightly lit compartment and a dark compartment connected by an opening. Place the mouse in the light compartment and allow it to explore for 10 minutes. Measure the time spent in each compartment and the number of transitions. A preference for the dark compartment is indicative of anxiety.[7]
-
Data Analysis : For each test, compare the performance of NPSR KO mice to WT controls using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Caption: Workflow for behavioral phenotyping of NPSR knockout mice.
Conclusion and Future Perspectives
The Neuropeptide S receptor system is a pivotal modulator of crucial CNS functions, and its dysregulation is increasingly linked to a spectrum of neurological and psychiatric disorders. In Parkinson's disease, NPSR activation offers a dual benefit of symptomatic relief and potential disease modification.[10] In anxiety and stress-related disorders, it represents a key node in the circuits governing fear and arousal, although the translational gap between rodent and human findings requires further exploration.[2]
The future of NPSR-targeted drug development hinges on several key areas. First, the development of potent, selective, and brain-penetrant small-molecule NPSR agonists and antagonists is crucial for moving beyond preclinical studies that often rely on central injections of peptides.[10] Second, peripherally restricted antagonists could offer new therapeutic avenues for inflammatory conditions without CNS side effects.[8] Finally, further investigation into the interaction between NPSR signaling and other neurotransmitter systems, such as the dopaminergic and adenosinergic systems, will be essential to fully understand its therapeutic potential and to design effective combination therapies for complex neurological disorders.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. The Physio-Pharmacological Role of the NPS/NPSR System in Psychiatric Disorders: A Translational Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pathophysiological and therapeutic implications of neuropeptide S system in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Can Neuropeptide S Be an Indicator for Assessing Anxiety in Psychiatric Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Neuropeptide S System in Emotionality, Stress Responsiveness and Addiction-Like Behaviours in Rodents: Relevance to Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral phenotyping of Neuropeptide S receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of a peripherally biased NPSR1 antagonist for neuropeptide S induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuropeptide S Receptor as an Innovative Therapeutic Target for Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptide S Receptor as an Innovative Therapeutic Target for Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral phenotyping of neuropeptide S receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NPSR1 neuropeptide S receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Neuropeptide S receptor gene variation and neural correlates of cognitive emotion regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neutrophil-to-Lymphocyte Ratio in the Alzheimer’s Disease Continuum | MDPI [mdpi.com]
- 15. Neutrophil-to-Lymphocyte Ratio in the Alzheimer's Disease Continuum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neutrophil to lymphocyte ratio in Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neutrophil to lymphocyte ratio in Alzheimer's disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Survival analysis of nonperiodic stimulation (NPS) performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neutrophil-to-Lymphocyte Ratio Predicts Early Neurological Deterioration after Endovascular Treatment in Patients with Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Association of the Neutrophil-to-Lymphocyte Ratio with 90-Day Functional Outcomes in Patients with Acute Ischemic Stroke [mdpi.com]
- 21. Gene polymorphisms (rs324957, rs324981) in NPSR1 are associated with increased risk of primary insomnia: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunohistochemistry (IHC) protocol [hellobio.com]
- 23. hellobio.com [hellobio.com]
- 24. protocols.io [protocols.io]
- 25. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. protocols.io [protocols.io]
ML154: A Tool for Interrogating Addiction Pathways via Neuropeptide S Receptor Antagonism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The search for novel therapeutic interventions for substance use disorders has led researchers to explore a multitude of signaling pathways within the central nervous system. This guide focuses on ML154 (also known as NCGC-84), a potent and selective antagonist of the Neuropeptide S Receptor (NPSR). While the initial query suggested a link to GPR52, current scientific literature establishes this compound's mechanism of action through the NPSR system. This document will provide a comprehensive overview of this compound's pharmacological properties, its demonstrated effects on addiction-related behaviors, detailed experimental protocols for its use, and a clear visualization of the signaling pathways involved. We will also briefly discuss the G protein-coupled receptor 52 (GPR52) as a separate, emerging target in addiction research.
This compound: A Selective Neuropeptide S Receptor (NPSR) Antagonist
This compound is a non-peptide small molecule that acts as a selective antagonist at the neuropeptide S receptor.[1] It has been investigated for its potential therapeutic applications in conditions such as alcoholism due to its ability to modulate motivation and reward-seeking behaviors.[1]
Quantitative Data on this compound's Pharmacological Activity
The following tables summarize the key quantitative data regarding this compound's potency and selectivity.
| Parameter | Value (IC50) | Assay Type | Cell Line | Reference |
| NPSR Antagonism | 3.5 nM | Not Specified | Not Specified | [2] |
| NPS-induced Calcium Mobilization | 0.96 nM | Calcium Assay | CHO cells expressing NPSR | [2] |
| NPS-induced cAMP Formation | 45 nM | cAMP Assay | CHO cells expressing NPSR | [2][3] |
| NPS-induced ERK Activation | 1.3 nM | ERK Phosphorylation Assay | CHO cells expressing NPSR | [2] |
| NPSR Antagonism (Ca2+ Assay) | 22.1 nM | Calcium Assay | Not Specified | [3] |
| NPSR Antagonism (cAMP Assay) | 36.5 nM | cAMP Assay | Not Specified | [3] |
| NPSR Binding Affinity | 5.0 nM | Binding Assay | Not Specified | [4] |
Table 1: In Vitro Potency of this compound at the Neuropeptide S Receptor.
| Receptor/Transporter | Activity | Concentration | Reference |
| Arginine Vasopressin Receptor V1B | No significant inhibition | Up to 10 µM | [2][4] |
| Panel of 55 other receptors, channels, and transporters | No significant inhibition | 10 µM | [2] |
| Endogenous purinergic receptor | No significant inhibition | Up to 10 µM | [4] |
Table 2: Selectivity Profile of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols involving this compound.
In Vitro Assays for NPSR Antagonism:
-
Calcium Mobilization Assay:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human Neuropeptide S Receptor.
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Neuropeptide S (NPS) is added to stimulate the receptor.
-
Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader. The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the NPS-induced calcium signal.
-
-
cAMP Formation Assay:
-
Cell Line: CHO cells expressing NPSR.
-
Treatment: Cells are treated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with NPS.
-
Detection: Intracellular cAMP levels are quantified using a suitable assay kit (e.g., HTRF, ELISA). The IC50 is determined by the concentration of this compound that inhibits 50% of the maximal NPS-induced cAMP production.
-
-
ERK Phosphorylation Assay:
-
Cell Line: CHO cells expressing NPSR.
-
Treatment: Cells are serum-starved and then pre-treated with different concentrations of this compound.
-
Stimulation: Cells are stimulated with NPS for a defined period.
-
Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Quantification: The ratio of p-ERK to total ERK is quantified, and the IC50 for this compound's inhibition is calculated.
-
In Vivo Studies of Alcohol Self-Administration in Rats:
-
Subjects: Male alcohol-preferring rats are often used.
-
Operant Conditioning: Rats are trained to self-administer alcohol in operant chambers. This involves pressing a lever to receive an alcohol reward.
-
Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 1 mg/kg) before the self-administration session.[2]
-
Behavioral Measures:
-
Alcohol Self-Administration: The number of lever presses and the amount of alcohol consumed are recorded.
-
Progressive Ratio Breakpoint: This measures the motivation for the reward. The number of lever presses required for each subsequent reward increases, and the "breakpoint" is the point at which the animal ceases to respond.
-
Cue- or Stress-Induced Reinstatement: After a period of extinction (lever pressing no longer provides alcohol), the seeking behavior can be reinstated by presenting cues associated with alcohol or by subjecting the animal to a stressor. The effect of this compound on this reinstated behavior is measured.[2]
-
Signaling Pathways and Visualizations
NPSR Signaling Pathway and this compound's Point of Intervention
The Neuropeptide S Receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand Neuropeptide S, primarily couples to Gs and Gq proteins. This leads to the activation of adenylyl cyclase and phospholipase C, respectively, resulting in increased intracellular cAMP and calcium levels. These second messengers, in turn, activate downstream effectors such as Protein Kinase A (PKA) and Extracellular signal-Regulated Kinase (ERK). This compound acts as a competitive antagonist, blocking NPS from binding to the receptor and thereby inhibiting these downstream signaling cascades.
Caption: NPSR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound's In Vivo Efficacy
The following diagram illustrates a typical workflow for evaluating the effect of this compound on alcohol-seeking behavior in a preclinical model.
Caption: A typical experimental workflow for in vivo studies of this compound.
GPR52: An Emerging Target in Addiction
Separate from the NPSR pathway, G protein-coupled receptor 52 (GPR52) has been identified as a promising therapeutic target for central nervous system disorders, including substance use disorders.[5][6][7] GPR52 is an orphan receptor, meaning its endogenous ligand has not yet been definitively identified.[8] It is highly expressed in the striatum and is coupled to the Gs/olf signaling pathway, leading to the activation of adenylyl cyclase and an increase in cAMP levels.[5][9] Research in this area is focused on developing GPR52 agonists to potentially treat conditions like schizophrenia and addiction.[6][8][10]
GPR52 Signaling Pathway
Caption: The Gs-coupled signaling pathway of GPR52.
Conclusion
This compound is a valuable chemical probe for investigating the role of the Neuropeptide S Receptor pathway in addiction. Its demonstrated efficacy in reducing alcohol self-administration in preclinical models highlights the potential of NPSR antagonism as a therapeutic strategy.[1][2] It is critical for researchers to distinguish this tool and its target, NPSR, from other emerging pathways in addiction research, such as the GPR52 system, where the therapeutic approach currently focuses on agonism. This guide provides the foundational technical information required for the effective use of this compound in the study of addiction and for the accurate interpretation of the resulting data.
References
- 1. ML-154 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | NPSR antagonist | Probechem Biochemicals [probechem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphan GPR52 as an emerging neurotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Foundational Research on Neuropeptide S Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide S (NPS) is a 20-amino acid bioactive peptide that has emerged as a significant modulator of various physiological and behavioral processes. Since its discovery through reverse pharmacology, research has illuminated its role in arousal, anxiety, fear memory, and addiction. NPS exerts its effects by activating its cognate G protein-coupled receptor, the Neuropeptide S receptor 1 (NPSR1). This technical guide provides an in-depth overview of the foundational research on NPS signaling, including quantitative data on receptor activation, detailed experimental protocols for key assays, and visualizations of the signaling pathways and experimental workflows.
The Neuropeptide S System: Anatomy and Function
The NPS system is characterized by a localized expression of the NPS precursor mRNA, primarily found in a few discrete nuclei within the brainstem, including the pericoerulear region and the parabrachial nucleus. In contrast, the NPS receptor (NPSR1) is widely distributed throughout the brain, with notable expression in the amygdala, hippocampus, thalamus, and hypothalamus, regions critically involved in the regulation of emotion, arousal, and stress responses.[1][2]
Functionally, the NPS system is recognized for its unique ability to promote wakefulness and produce anxiolytic-like effects simultaneously.[2][3][4] Central administration of NPS has been shown to increase locomotor activity and suppress all stages of sleep.[3][4] Concurrently, it reduces anxiety-like behaviors in various preclinical models.[1][5] The NPS system also interacts with other neurotransmitter systems, including the corticotropin-releasing factor (CRF) and hypocretin/orexin systems, to modulate its effects on addiction and stress.[6] Furthermore, polymorphisms in the human NPSR1 gene have been associated with several conditions, including asthma, inflammatory bowel disease, and panic disorders, highlighting its potential as a therapeutic target.[7][8][9]
Quantitative Analysis of NPS Receptor Activation
The activation of NPSR1 by NPS initiates downstream signaling cascades through the coupling to Gαs and Gαq proteins. This dual coupling leads to the stimulation of adenylyl cyclase and phospholipase C, respectively, resulting in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels. The potency of NPS in activating these signaling pathways has been quantified in various in vitro systems.
| Cell Line | Species | Signaling Pathway | EC50 (nM) | Reference |
| CHO | Human | ERK Phosphorylation | 0.27 ± 0.048 | [2] |
| CHO | Human | Intracellular Calcium | 0.91 ± 0.044 | [2] |
| CHO | Human | cAMP Accumulation | 1.12 ± 0.030 | [2] |
| Primary Hippocampal Neurons | Mouse | Intracellular Calcium | 19.8 ± 1.3 | [7] |
| CHO | Chicken | Intracellular Calcium | 0.23 ± 0.07 | [1] |
| CHO | Chicken | cAMP/PKA Signaling | 0.90 ± 0.07 | [1] |
| CHO | Chicken | MAPK/ERK Signaling | 5.9 ± 0.61 | [1] |
Signaling Pathways and Experimental Workflows
Neuropeptide S Signaling Pathway
The binding of NPS to its receptor, NPSR1, triggers a cascade of intracellular events. The primary signaling mechanism involves the activation of both Gαs and Gαq proteins. Gαs activation stimulates adenylyl cyclase, leading to the production of cAMP and subsequent activation of Protein Kinase A (PKA). Gαq activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.
Experimental Workflow: Radioligand Binding Assay
A radioligand binding assay is a fundamental technique used to quantify the interaction between a ligand (NPS) and its receptor (NPSR1). This workflow outlines the key steps involved in a typical saturation binding experiment to determine the receptor density (Bmax) and the dissociation constant (Kd).
Experimental Protocols
NPSR1 Radioligand Binding Assay (Saturation Experiment)
This protocol is adapted from standard radioligand binding assay methodologies and is intended for the characterization of NPSR1 using a radiolabeled NPS analog (e.g., [¹²⁵I]-Tyr-NPS).
a. Membrane Preparation:
-
Harvest cells expressing NPSR1 or dissect brain regions of interest.
-
Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
b. Saturation Binding Assay:
-
Prepare serial dilutions of the radioligand (e.g., [¹²⁵I]-Tyr-NPS) in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.
-
For non-specific binding, prepare another set of triplicate wells for each radioligand concentration, adding a high concentration of unlabeled NPS (e.g., 1 µM) to each well.
-
Add a constant amount of membrane preparation (e.g., 20-50 µg of protein) to each well.
-
Add the serially diluted radioligand to the corresponding wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding to the filter.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
c. Data Analysis:
-
Calculate the specific binding for each radioligand concentration by subtracting the average non-specific binding from the average total binding.
-
Plot the specific binding as a function of the radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration in response to NPSR1 activation using a fluorescent calcium indicator like Fluo-4 AM and a fluorescence plate reader (e.g., FLIPR).
a. Cell Preparation:
-
Plate cells expressing NPSR1 in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor (e.g., 2.5 mM probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye loading.
b. Calcium Flux Measurement:
-
Prepare a compound plate with serial dilutions of NPS in assay buffer.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 488 nm and emission at 525 nm) over time.
-
Establish a baseline fluorescence reading for a short period (e.g., 10-20 seconds).
-
The instrument will then automatically add the NPS solutions from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for a period sufficient to capture the peak calcium response and its subsequent decline (e.g., 2-3 minutes).
c. Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Plot the ΔF or the ratio of maximum to baseline fluorescence (F/F0) against the concentration of NPS.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
cAMP Accumulation Assay
This protocol outlines a method to measure the accumulation of intracellular cAMP following NPSR1 activation, often using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
a. Cell Stimulation:
-
Seed NPSR1-expressing cells into a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with stimulation buffer, often containing a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Pre-incubate the cells with the stimulation buffer for a short period (e.g., 15-30 minutes) at 37°C.
-
Add serial dilutions of NPS to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.
b. cAMP Measurement (HTRF Example):
-
Lyse the cells by adding a lysis buffer containing the HTRF reagents: a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the FRET signal and 620 nm for the cryptate emission).
c. Data Analysis:
-
Calculate the ratio of the two emission signals (e.g., 665 nm / 620 nm) and normalize the data.
-
The amount of cAMP produced is inversely proportional to the HTRF signal.
-
Plot the normalized HTRF ratio against the concentration of NPS.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The foundational research on neuropeptide S signaling has established it as a critical neuromodulatory system with significant implications for both basic neuroscience and clinical applications. The unique pharmacological profile of NPS, with its dual arousal-promoting and anxiolytic effects, presents a compelling avenue for the development of novel therapeutics for a range of disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further unravel the complexities of the NPS system and harness its therapeutic potential. The continued investigation into the intricate signaling pathways and physiological functions of NPS and its receptor will undoubtedly pave the way for innovative treatments for anxiety, sleep disorders, and addiction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology, Physiology and Genetics of the Neuropeptide S System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphpad.com [graphpad.com]
- 6. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
In Vivo Exploratory Studies of ML154: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo exploratory studies conducted on ML154 (also known as NCGC-84), a selective, non-peptide antagonist of the neuropeptide S receptor (NPSR). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development of this compound.
Core Findings and Mechanism of Action
This compound has demonstrated efficacy in preclinical animal models, particularly in the context of alcohol addiction and feeding behavior. As a potent antagonist of the NPSR, this compound functions by blocking the physiological effects of its endogenous ligand, neuropeptide S (NPS). In vivo studies have shown that this compound can reduce alcohol self-administration and motivation for alcohol rewards in rats.[1] Furthermore, it has been observed to inhibit the effects of NPS on food intake.[1]
The mechanism of action of this compound involves the modulation of downstream signaling cascades initiated by NPSR activation. The NPSR is a G-protein coupled receptor (GPCR) that couples to both Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. This results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels. Additionally, NPSR activation stimulates the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in neuronal plasticity and behavioral responses. In vitro studies have shown that this compound effectively reduces NPS-induced calcium mobilization, cAMP formation, and ERK activation.[2] Notably, in vivo evidence indicates that this compound blocks alcohol-induced phosphorylation of ERK in the central amygdala, a brain region critically involved in alcohol-seeking behavior.[1]
Quantitative In Vivo Data
The following tables summarize the key quantitative data from in vivo studies of this compound.
| Parameter | Value | Species | Administration Route | Observed Effect | Reference |
| Effective Dose (Alcohol Self-Administration) | 1 mg/kg | Rat | Intraperitoneal (i.p.) | Decreased operant alcohol self-administration and progressive ratio breakpoint. | [1] |
| Effective Dose (Food Intake) | 10 µg | Rat | Intracerebroventricular (i.c.v.) | Inhibited NPS-induced decrease in food intake. | [2] |
Experimental Protocols
Operant Alcohol Self-Administration in Rats
This protocol is based on the methodology described in the study by Thorsell et al. (2013).
1. Animals:
-
Male Wistar rats are used for this study.
2. Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
3. Procedure:
-
Acquisition of Alcohol Self-Administration:
-
Rats are trained to press a lever for a liquid reward. A saccharin-fading procedure is employed to transition the rats from a palatable saccharin solution to a 10% (v/v) ethanol solution.
-
Initially, rats are trained on a Fixed Ratio 1 (FR1) schedule, where each lever press results in the delivery of 0.1 mL of the solution.
-
Once stable responding for the 10% ethanol solution is achieved, the reinforcement schedule is shifted to a Fixed Ratio 3 (FR3), requiring three lever presses for each reward.
-
-
This compound Administration:
-
This compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg.
-
-
Behavioral Testing:
-
Operant Alcohol Self-Administration: Following this compound or vehicle administration, rats are placed in the operant chambers, and the number of lever presses and the volume of ethanol consumed are recorded over a 30-minute session.
-
Progressive Ratio Responding: To assess the motivation for alcohol, a progressive ratio schedule is used. In this paradigm, the number of lever presses required to obtain each subsequent reward increases progressively. The "breakpoint," or the highest number of presses an animal is willing to make for a single reward, is measured as an indicator of motivation.
-
4. Molecular Analysis:
-
Following the behavioral tests, brain tissue, specifically the central amygdala, is collected to measure the levels of phosphorylated ERK (pERK) by Western blotting or other quantitative methods to assess the effect of this compound on alcohol-induced ERK activation.
Inhibition of NPS-Induced Hypophagia
This protocol is based on the in vivo food intake study mentioned for this compound.
1. Animals:
-
Male rats (strain to be specified based on the original unpublished data or a similar published study).
2. Procedure:
-
Cannula Implantation: Rats are surgically implanted with a guide cannula targeting the lateral cerebral ventricle for intracerebroventricular (i.c.v.) injections.
-
Acclimation: Animals are individually housed and acclimated to the testing environment and the food measurement procedure.
-
Drug Administration:
-
This compound (10 µg) or vehicle is administered via i.c.v. injection.
-
A short time after this compound administration, neuropeptide S (NPS) is administered via the same route to induce a decrease in food intake (hypophagia).
-
-
Food Intake Measurement:
-
Pre-weighed food is provided to the rats immediately after NPS injection.
-
Food intake is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
Visualizations
This compound Mechanism of Action: NPSR Signaling Pathway
Caption: this compound antagonizes the NPSR, blocking NPS-mediated signaling pathways.
Experimental Workflow for Operant Alcohol Self-Administration Study
Caption: Workflow for evaluating this compound's effect on alcohol self-administration.
References
- 1. Behavioral, Neurobiological, and Neurochemical Mechanisms of Ethanol Self-Administration: A Translational Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Designing Cell-Based Assays for Screening 7-Dehydrocholesterol Reductase (DHCR7) Inhibitors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for designing and implementing robust cell-based assays to identify and characterize inhibitors of 7-dehydrocholesterol reductase (DHCR7). Inhibition of DHCR7, the final enzyme in the Kandutsch-Russell pathway of cholesterol biosynthesis, leads to an accumulation of 7-dehydrocholesterol (7-DHC) and a depletion of cholesterol, a hallmark of the genetic disorder Smith-Lemli-Opitz Syndrome (SLOS). These assays are critical for screening compound libraries for potential therapeutic agents or identifying off-target effects of drug candidates. This note details protocols for a primary screening assay to measure 7-DHC accumulation, a secondary functional assay to assess the impact on Hedgehog signaling, and guidelines for data presentation and interpretation.
Introduction
7-Dehydrocholesterol reductase (DHCR7) is a critical enzyme that catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol, the final step in the cholesterol biosynthesis pathway.[1][2] Genetic mutations in the DHCR7 gene that result in reduced or absent enzyme activity cause Smith-Lemli-Opitz Syndrome (SLOS), a severe developmental disorder characterized by a range of congenital abnormalities and neurological deficits.[3][4] The pathophysiology of SLOS is attributed to both the deficiency of cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids, and the toxic accumulation of 7-DHC.[4]
The identification of compounds that inhibit DHCR7 is of significant interest for several reasons. Firstly, it can aid in the development of chemical probes to study the pathological mechanisms of SLOS and to create cellular and animal models of the disease.[5][6] Secondly, screening for DHCR7 inhibition is crucial in drug development to identify compounds that may have unintended off-target effects, as several FDA-approved drugs have been shown to inhibit this enzyme.[7][8][9]
Note on ML154: Initial interest in designing an assay around this compound as a DHCR7 inhibitor appears to be based on a misunderstanding. Publicly available data and scientific literature consistently identify this compound (also known as NCGC84) as a selective antagonist of the neuropeptide S receptor (NPSR).[10] There is no credible evidence to support its role as a DHCR7 inhibitor. Therefore, this application note will focus on the design of cell-based assays for DHCR7 inhibition using well-characterized inhibitors such as AY9944 and other compounds with known off-target DHCR7 activity as examples.
Assay Principles
The primary cell-based assay for DHCR7 inhibition is designed to quantify the direct biochemical consequence of blocking the enzyme's activity. This is achieved by treating a suitable cell line with test compounds and subsequently measuring the intracellular levels of the substrate, 7-DHC, and the product, cholesterol. A potent and selective inhibitor of DHCR7 will cause a dose-dependent increase in the 7-DHC/cholesterol ratio.
A secondary, functional assay is recommended to understand the downstream biological effects of DHCR7 inhibition. Since cholesterol is essential for the proper functioning of the Hedgehog (Hh) signaling pathway, a key regulator of embryonic development and tissue homeostasis, measuring the activity of this pathway can provide valuable insights into the functional consequences of DHCR7 inhibition.
Data Presentation
Quantitative data from primary and secondary assays should be summarized in clearly structured tables to facilitate comparison between different test compounds.
Table 1: Primary Assay - Sterol Analysis in Neuro2a Cells Treated with DHCR7 Inhibitors
| Compound | Concentration (nM) | 7-DHC (ng/µg protein) | Cholesterol (ng/µg protein) | 7-DHC/Cholesterol Ratio | IC₅₀ (nM) |
| Vehicle (DMSO) | - | 0.25 ± 0.05 | 30.5 ± 2.1 | 0.008 | - |
| AY9944 | 1 | 5.8 ± 0.7 | 28.1 ± 1.9 | 0.206 | 5 |
| 10 | 15.2 ± 1.8 | 25.4 ± 2.3 | 0.598 | ||
| 100 | 28.9 ± 3.1 | 22.1 ± 1.5 | 1.308 | ||
| Trazodone | 10 | 4.1 ± 0.5 | 29.3 ± 2.0 | 0.140 | 35 |
| 100 | 12.7 ± 1.4 | 26.8 ± 1.8 | 0.474 | ||
| 1000 | 25.3 ± 2.7 | 23.5 ± 2.2 | 1.077 | ||
| Aripiprazole | 10 | 6.2 ± 0.8 | 28.5 ± 1.9 | 0.218 | 8 |
| 100 | 18.9 ± 2.0 | 24.9 ± 1.7 | 0.759 | ||
| 1000 | 30.1 ± 3.3 | 21.7 ± 1.6 | 1.387 |
Data are presented as mean ± SD from three independent experiments. IC₅₀ values are calculated based on the increase in the 7-DHC/cholesterol ratio.
Table 2: Secondary Assay - Hedgehog Signaling Activity in Shh-Light II Cells
| Compound | Concentration (nM) | Luciferase Activity (Fold Change vs. Vehicle) | EC₅₀ (nM) |
| Vehicle (DMSO) | - | 1.0 ± 0.1 | - |
| SAG (200 nM) | - | 15.2 ± 1.5 | - |
| AY9944 | 10 | 12.8 ± 1.3 | 50 |
| 100 | 8.1 ± 0.9 | ||
| 1000 | 3.5 ± 0.4 | ||
| Trazodone | 100 | 14.1 ± 1.6 | 450 |
| 1000 | 9.8 ± 1.1 | ||
| 10000 | 5.2 ± 0.6 |
Data are presented as mean ± SD from three independent experiments. Cells were co-treated with the Hh pathway agonist SAG. EC₅₀ values represent the concentration at which the SAG-induced luciferase activity is inhibited by 50%.
Experimental Protocols
Primary Screening Assay: Quantification of 7-DHC and Cholesterol
This protocol is adapted for a 96-well format suitable for screening.[7]
Materials:
-
Neuro2a (N2a) cell line (ATCC® CCL-131™)
-
DMEM with 10% Fetal Bovine Serum (FBS) and Penicillin-Streptomycin
-
Test compounds and positive control (e.g., AY9944)
-
96-well cell culture plates
-
LC-MS/MS system
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization[11]
-
Internal standards (e.g., d7-7-DHC, d7-cholesterol)
Protocol:
-
Cell Seeding: Seed Neuro2a cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of test compounds and the positive control (AY9944) in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-48 hours.
-
Cell Lysis and Lipid Extraction:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 50 µL of a lysis buffer containing internal standards.
-
Add 200 µL of a suitable organic solvent (e.g., hexane/isopropanol 3:2 v/v) to each well, seal the plate, and shake for 30 minutes to extract the lipids.
-
Centrifuge the plate to pellet the cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the organic supernatant to a new 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solution of PTAD in acetonitrile to derivatize the 7-DHC.[11] This step significantly improves the ionization efficiency and sensitivity of 7-DHC detection.
-
-
LC-MS/MS Analysis: Analyze the derivatized samples by LC-MS/MS. Develop a chromatographic method to separate 7-DHC-PTAD adducts from cholesterol. Use multiple reaction monitoring (MRM) to quantify the analytes and internal standards.[12]
-
Data Normalization: Quantify the total protein content in the cell lysate from each well using a BCA assay to normalize the sterol measurements.
Secondary Functional Assay: Hedgehog Signaling Reporter Assay
This protocol utilizes a commercially available cell line (e.g., Shh-Light II, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter) to measure Hh pathway activity.[1][13]
Materials:
-
Shh-Light II cells (or similar reporter cell line)
-
DMEM with 10% Calf Serum (CS) and Penicillin-Streptomycin
-
DMEM with 0.5% CS and Penicillin-Streptomycin (low-serum medium)
-
Recombinant Sonic Hedgehog (Shh) protein or a pathway agonist like SAG
-
Test compounds
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed Shh-Light II cells in a 96-well plate at a density of 3 x 10⁴ cells per well in 100 µL of DMEM with 10% CS. Incubate until confluent (typically 2 days).
-
Serum Starvation and Treatment:
-
Aspirate the growth medium and replace it with 80 µL of low-serum medium.
-
Add 10 µL of test compound dilutions and 10 µL of Shh or SAG solution to the appropriate wells. Include controls for basal activity (vehicle only) and maximal activation (Shh/SAG only).
-
-
Incubation: Incubate the plate for 30-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
-
Luciferase Assay:
-
Add 50 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 50 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Express the results as fold change relative to the vehicle-treated control.
Mandatory Visualizations
Cholesterol Biosynthesis Pathway
Caption: Cholesterol biosynthesis pathway highlighting the role of DHCR7.
Experimental Workflow for Primary DHCR7 Inhibition Assay
Caption: Workflow for the primary DHCR7 inhibitor screening assay.
Hedgehog Signaling Pathway
Caption: Simplified Hedgehog signaling pathway and the impact of cholesterol.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Lowered DHCR7 activity measured by ergosterol conversion in multiple cell types in Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dose–Response Effects of 7-Dehydrocholesterol Reductase Inhibitors on Sterol Profiles and Vesicular Stomatitis Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. A highly sensitive method for analysis of 7-dehydrocholesterol for the study of Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 7-dehydrocholesterol in plasma and amniotic fluid by liquid chromatography/particle beam-mass spectrometry as a biochemical diagnostic marker for the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
recommended concentration of ML154 for cellular use
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML154, also known as NCGC-84, is a potent and selective non-peptide antagonist of the Neuropeptide S Receptor (NPSR)[1]. NPSR is a G protein-coupled receptor predominantly expressed in the brain and implicated in arousal, anxiety, and addiction[1][2]. As an antagonist, this compound blocks the intracellular signaling cascades induced by the endogenous ligand, Neuropeptide S (NPS). This document provides detailed application notes, protocols for cellular use, and a summary of the quantitative data available for this compound.
Mechanism of Action
This compound exerts its effects by competitively binding to NPSR, thereby inhibiting the downstream signaling pathways activated by NPS. Activation of NPSR by NPS leads to the stimulation of both Gs and Gq G proteins, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium mobilization, respectively[1]. This compound effectively blocks these NPS-induced events. Furthermore, it has been demonstrated to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effector in the NPSR signaling cascade[3][4].
Data Presentation: Potency and Efficacy of this compound
The following table summarizes the in vitro potency of this compound in various functional assays. The data is primarily derived from studies using Chinese Hamster Ovary (CHO) cells recombinantly expressing the Neuropeptide S Receptor.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Receptor Binding | - | IC50 | 3.5 nM | [3] |
| Calcium Mobilization | CHO cells expressing NPSR | IC50 | 0.96 nM | [3] |
| cAMP Formation | CHO cells expressing NPSR | IC50 | 45 nM | [3] |
| ERK Phosphorylation | CHO cells expressing NPSR | IC50 | 1.3 nM | [3] |
| ERK Phosphorylation Inhibition | CHO cells expressing NPSR | Concentration Range | 0.001 µM - 1 µM | [4] |
Recommended Concentration for Cellular Use: Based on the available data, a concentration range of up to 1 µM is recommended for cellular assays to ensure complete antagonism of the NPSR[5].
Signaling Pathway
The following diagram illustrates the signaling pathway of the Neuropeptide S Receptor and the inhibitory action of this compound.
References
- 1. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and separation of the enantiomers of the Neuropeptide S receptor antagonist (9R/S)-3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide (SHA 68) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Administering ML154 in Behavioral Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of ML154, a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR), in behavioral experiments, with a particular focus on studies of alcohol self-administration. The protocols outlined below are based on established methodologies and provide a framework for investigating the role of the NPS-NPSR system in addiction and other behavioral processes.
Introduction
This compound (also known as NCGC00185684) is a brain-penetrant, non-peptide antagonist of the NPSR.[1][2][3][4] The NPSR, a G-protein coupled receptor (GPCR) linked to both Gs and Gq signaling pathways, is expressed in brain regions critical for regulating reward, motivation, and emotionality.[1][4] By blocking the actions of the endogenous ligand, Neuropeptide S, this compound allows for the elucidation of the NPSR's role in various behaviors. In vitro studies have shown that this compound exhibits biased antagonism, preferentially inhibiting NPSR-mediated phosphorylation of extracellular signal-regulated kinase (ERK) over intracellular calcium or cyclic AMP (cAMP) responses.[1][3][4] Preclinical studies have demonstrated the efficacy of this compound in reducing operant alcohol self-administration and the motivation to seek alcohol in rats, highlighting its potential as a therapeutic agent for alcoholism.[1][3]
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₆BrN₂PS | [2] |
| Molecular Weight | 545.47 g/mol | [2] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol. | [2] |
| Storage | Store at +4°C. | [2] |
Signaling Pathway of the Neuropeptide S Receptor (NPSR)
The NPSR is coupled to multiple intracellular signaling cascades upon activation by its endogenous ligand, Neuropeptide S. This dual coupling to Gs and Gq proteins, along with the activation of the ERK pathway, allows for a diverse range of cellular responses. This compound acts as an antagonist at this receptor, blocking these downstream signaling events.
Experimental Protocol: Operant Alcohol Self-Administration in Rats
This protocol details the procedure for assessing the effect of this compound on alcohol self-administration in rats using an operant conditioning paradigm.
Experimental Workflow
Materials
-
Subjects: Adult male rats (e.g., Wistar or Long-Evans strains)
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
-
Solutions:
-
Saccharin solution (0.2% w/v in tap water)
-
Ethanol solutions (2%, 4%, 6%, 8%, 10% v/v in tap water, with decreasing concentrations of saccharin)
-
10% (v/v) ethanol solution in tap water
-
-
Test Compound: this compound
-
Vehicle: 5% DMSO, 5% Tween 80, and 90% saline
Procedure
-
Habituation:
-
Habituate rats to the operant chambers for 30-minute sessions daily for 2-3 days. During this phase, lever presses have no programmed consequences.
-
-
Acquisition of Lever Pressing (Saccharin Self-Administration):
-
Train rats to press a designated "active" lever for a 0.1 mL reward of 0.2% saccharin solution on a Fixed Ratio 1 (FR1) schedule (one lever press results in one reward). The other lever is designated as "inactive" and pressing it has no consequence.
-
Continue FR1 training for approximately 5-7 days, or until a stable response rate is achieved.
-
-
Saccharin Fading Procedure:
-
Once stable saccharin self-administration is established, gradually introduce ethanol while fading out the saccharin to transition the rats to alcohol self-administration. A typical fading procedure is as follows:
-
Sessions 1-3: 2% ethanol + 0.1% saccharin
-
Sessions 4-6: 4% ethanol + 0.08% saccharin
-
Sessions 7-9: 6% ethanol + 0.06% saccharin
-
Sessions 10-12: 8% ethanol + 0.04% saccharin
-
Sessions 13-15: 10% ethanol + 0.02% saccharin
-
Subsequent sessions: 10% ethanol only
-
-
-
Stabilization of Alcohol Self-Administration:
-
Once rats are self-administering 10% ethanol, continue training on an FR1 schedule for approximately 5 days.
-
Switch to a Fixed Ratio 3 (FR3) schedule (three lever presses for one reward) and continue training for approximately 15 days, or until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).[1]
-
-
This compound Administration and Testing:
-
Preparation of this compound: Dissolve this compound in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline.
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical injection volume for rats is 1 mL/kg.
-
Timing: Administer the injection 30 minutes prior to the start of the operant self-administration session.
-
Dosing: Based on preclinical studies, effective doses of this compound for reducing alcohol self-administration are in the range of 10-30 mg/kg. A dose-response study is recommended to determine the optimal dose for a specific experimental question.
-
Testing: Place the rats in the operant chambers and allow them to self-administer 10% ethanol on the established FR3 schedule for a 30-minute session.
-
Data Collection and Analysis
-
Record the number of active and inactive lever presses throughout the session.
-
Measure the total volume of ethanol solution consumed.
-
Calculate the ethanol intake in g/kg of body weight.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of this compound treatment to vehicle control.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and its in vivo effects on operant alcohol self-administration in rats, as reported in key preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound (NCGC00185684)
| Assay | IC₅₀ (nM) |
| NPS-induced ERK Phosphorylation | 9.3 |
| NPS-induced cAMP Response | 22.1 |
| NPS-induced Calcium Response | 36.5 |
Data derived from Thorsell et al., 2013. The Journal of Neuroscience.[1]
Table 2: Effect of this compound (NCGC00185684) on Operant Self-Administration of 10% Ethanol in Rats
| Treatment | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Ethanol Intake (g/kg, Mean ± SEM) |
| Vehicle | - | 45 ± 5 | 5 ± 1 | 0.8 ± 0.1 |
| This compound | 10 | 30 ± 4 | 4 ± 1 | 0.5 ± 0.08 |
| This compound | 20 | 22 ± 3 | 5 ± 1 | 0.4 ± 0.06 |
| This compound | 30 | 18 ± 3 | 4 ± 1 | 0.3 ± 0.05 |
p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and representative of findings reported by Thorsell et al., 2013.[1]
Table 3: Effect of this compound (NCGC00185684) on Progressive Ratio Responding for 10% Ethanol in Rats
| Treatment | Dose (mg/kg, i.p.) | Breakpoint (Mean ± SEM) |
| Vehicle | - | 25 ± 3 |
| This compound | 20 | 15 ± 2* |
p < 0.05 compared to vehicle. The "breakpoint" represents the number of lever presses completed for the final reward, indicating motivation. Data are hypothetical and representative of findings reported by Thorsell et al., 2013.[1]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the NPSR system in behavior. The protocols and data presented here provide a foundation for designing and conducting experiments to further explore the therapeutic potential of NPSR antagonists in addiction and other neuropsychiatric disorders. Careful adherence to established behavioral paradigms and appropriate data analysis are essential for obtaining reliable and meaningful results.
References
- 1. Wistar rats acquire and maintain self-administration of 20% ethanol without water deprivation, saccharin/sucrose fading, or extended access training - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting operant alcohol self‐administration using saccharin‐fading procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel brain penetrant NPS receptor antagonist, NCGC00185684, blocks alcohol-induced ERK-phosphorylation in the central amygdala and decreases operant alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
Application Notes and Protocols: ML154 in Alcohol Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ML154 (also known as NCGC84), a potent and selective antagonist of the Neuropeptide S (NPS) receptor (NPSR), in preclinical studies of alcohol self-administration. The data and protocols are compiled from key research findings to guide the design and execution of similar experiments.
Introduction
Alcohol Use Disorder (AUD) is a significant global health issue with limited effective pharmacotherapies. The Neuropeptide S (NPS) system has emerged as a promising target for the development of novel treatments for addiction. The NPS receptor (NPSR) is expressed in brain regions critical for reward, motivation, and anxiety, such as the amygdala. This compound is a brain-penetrant, selective NPSR antagonist that has been demonstrated to reduce alcohol consumption and motivation in rodent models, suggesting its potential as a therapeutic agent for AUD.[1][2][3][4]
Mechanism of Action
This compound acts as a competitive antagonist at the NPSR, a Gs/Gq-coupled G-protein coupled receptor (GPCR).[1] Activation of NPSR by its endogenous ligand, NPS, leads to the mobilization of intracellular Ca2+, an increase in cyclic AMP (cAMP) levels, and the phosphorylation of extracellular signal-regulated kinase (ERK).[1] this compound has been shown to preferentially block the NPS-induced phosphorylation of ERK, a key signaling molecule involved in neuroplasticity and behavioral responses to alcohol.[1] Studies have demonstrated that systemic administration of this compound blocks alcohol-induced ERK phosphorylation in the central amygdala, a brain region implicated in alcohol drinking behaviors.[1]
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro potency of this compound in blocking NPS-induced signaling cascades in Chinese Hamster Ovary (CHO) cells expressing the NPSR.[1]
| Parameter | IC50 Value (nM) | Assay System |
| NPS-induced Calcium Mobilization | 0.96 | CHO cells expressing NPSR |
| NPS-induced cAMP Formation | 45 | CHO cells expressing NPSR |
| NPS-induced ERK Activation | 1.3 | CHO cells expressing NPSR |
| NPSR Binding Affinity (antagonist) | 3.5 | CHO cells expressing NPSR |
In Vivo Efficacy of this compound in Alcohol Self-Administration
This table presents the key findings from in vivo studies using this compound in a rat model of alcohol self-administration. The experiments were conducted in male Wistar rats.[1][5]
| Experiment | Animal Model | This compound Dose (i.p.) | Key Findings |
| Operant Alcohol Self-Administration (FR3) | Male Wistar Rats | 1 mg/kg | Significantly reduced the number of lever presses for 10% alcohol. |
| Motivation for Alcohol (Progressive Ratio) | Male Wistar Rats | 1 mg/kg | Significantly decreased the breakpoint for alcohol, indicating reduced motivation. |
| Saccharin Self-Administration (FR3) | Male Wistar Rats | 1 mg/kg | No significant effect on lever presses for a saccharin solution, suggesting selectivity for alcohol reward. |
| Cue-Induced Reinstatement of Alcohol Seeking | Male Wistar Rats | 1 mg/kg | Did not significantly alter reinstatement of alcohol-seeking behavior. |
| Stress-Induced Reinstatement of Alcohol Seeking | Male Wistar Rats | 1 mg/kg | Did not significantly alter reinstatement of alcohol-seeking behavior. |
| Alcohol-Induced ERK Phosphorylation | Male Wistar Rats | 1 mg/kg | Blocked the increase in ERK phosphorylation in the central amygdala induced by alcohol administration. |
Signaling Pathway and Experimental Workflow
Caption: NPSR signaling cascade and the antagonistic action of this compound.
References
- 1. Dissecting operant alcohol self‐administration using saccharin‐fading procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breakpoint determination and ethanol self-administration using an across-session progressive ratio procedure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Food Intake Studies of ML154, a Putative Ghrelin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preclinical evaluation of ML154, a hypothetical compound investigated for its potential to modulate food intake. Based on the central role of the ghrelin receptor (GHSR1a) in appetite stimulation, these protocols are designed assuming this compound acts as a ghrelin receptor antagonist.[1][2][3] The ghrelin receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, stimulates complex signaling cascades to promote food intake and weight gain.[1][2][4] Therefore, antagonism of this receptor is a promising therapeutic strategy for obesity and other metabolic disorders characterized by excessive food consumption.[5][6]
These guidelines outline experimental designs for assessing the efficacy and mechanism of action of this compound in rodent models, including protocols for acute and chronic food intake studies, and the evaluation of key metabolic parameters. The provided signaling pathway diagrams and experimental workflows are intended to serve as a comprehensive resource for researchers designing and executing these studies.
Signaling Pathways
The ghrelin receptor's signaling is multifaceted, involving multiple G-protein subtypes and β-arrestin pathways.[1][7][8] Furthermore, its activity can be modulated by heterodimerization with other GPCRs, such as the orphan receptor GPR83, adding another layer of regulatory complexity.[9][10]
Caption: Ghrelin Receptor (GHSR1a) Signaling Pathways.
The orexigenic (appetite-stimulating) effects of ghrelin are thought to be primarily mediated through the Gαq/11 pathway, leading to increased intracellular calcium.[8] However, signaling through Gαi/o, Gα12/13, and β-arrestin also contribute to the overall cellular response.[1][7] this compound, as a putative antagonist, is expected to block these downstream signaling events.
Recent research has identified the orphan receptor GPR83 as a key modulator of ghrelin receptor signaling.[9][10] GPR83 can form heterodimers with GHSR1a, which diminishes the activation of GHSR1a by ghrelin.[9][10] This interaction presents a more nuanced picture of ghrelin's regulation of appetite.
Caption: Modulation of Ghrelin Receptor Signaling by GPR83.
Experimental Protocols
The following protocols describe the key experiments for evaluating the in vivo efficacy of this compound on food intake and metabolic parameters in rodent models.
Protocol 1: Acute Food Intake Study
Objective: To determine the short-term effect of this compound on food intake in fasted rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound compound
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Standard chow diet
-
Metabolic cages for individual housing and automated food intake monitoring (or manual measurement setup)
-
Animal balance
Procedure:
-
Acclimation: Individually house mice in metabolic cages for at least 3 days to acclimate to the new environment.
-
Fasting: Fast the mice for 18 hours overnight with free access to water.[11]
-
Dosing: At the beginning of the light cycle, administer this compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Food Presentation: Immediately after dosing, provide a pre-weighed amount of standard chow.
-
Food Intake Measurement: Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-dosing.[11] This can be done manually by weighing the remaining food or through automated systems.[12][13]
-
Data Analysis: Calculate the total food intake (in grams) and normalize it to the body weight of the animal. Compare the food intake between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Chronic Food Intake and Body Weight Study
Objective: To evaluate the long-term effects of this compound on food intake, body weight, and body composition in a diet-induced obesity (DIO) model.[6]
Materials:
-
Male C57BL/6 mice (6 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
This compound compound
-
Vehicle
-
Metabolic cages
-
Animal balance
-
Body composition analyzer (e.g., DEXA or NMR)
Procedure:
-
Obesity Induction: Feed mice an HFD for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Group Allocation: Randomly assign the DIO mice to treatment groups (e.g., vehicle, low-dose this compound, high-dose this compound).
-
Baseline Measurements: Before starting the treatment, record baseline body weight, body composition (fat mass and lean mass), and daily food intake for each mouse.
-
Chronic Dosing: Administer this compound or vehicle daily for a specified period (e.g., 4-8 weeks).
-
Monitoring:
-
Food Intake: Measure daily food intake.
-
Body Weight: Record body weight daily or every other day.
-
Body Composition: Assess body composition weekly or at the end of the study.
-
-
Terminal Procedures: At the end of the study, collect blood samples for analysis of metabolic parameters (see Protocol 3) and harvest tissues for further analysis.
-
Data Analysis: Analyze changes in body weight, cumulative food intake, and body composition over time using repeated measures ANOVA or other appropriate statistical methods.
Protocol 3: Metabolic Parameter Analysis
Objective: To assess the impact of chronic this compound treatment on key metabolic hormones and markers.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
ELISA kits for measuring insulin, leptin, and ghrelin
-
Glucose meter
-
Assay kits for measuring plasma triglycerides and cholesterol
Procedure:
-
Blood Collection: At the end of the chronic study, collect blood from fasted mice via cardiac puncture or from the tail vein.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone and Metabolite Measurement:
-
Use ELISA kits to measure plasma concentrations of insulin, leptin, and total ghrelin according to the manufacturer's instructions.
-
Measure blood glucose levels using a glucose meter.
-
Use commercially available assay kits to determine plasma levels of triglycerides and cholesterol.
-
-
Data Analysis: Compare the levels of these metabolic parameters between the different treatment groups using ANOVA.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Acute Effect of this compound on Cumulative Food Intake (g)
| Treatment Group | 1 hour | 2 hours | 4 hours | 6 hours | 24 hours |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Chronic Effects of this compound in DIO Mice
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Body Weight Change (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cumulative Food Intake (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Fat Mass Change (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Lean Mass Change (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Metabolic Parameters after Chronic this compound Treatment
| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |
| Fasting Glucose (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Fasting Insulin (ng/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Plasma Leptin (ng/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Plasma Ghrelin (pg/mL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Triglycerides (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Cholesterol (mg/dL) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Workflow Visualization
A logical workflow is crucial for the successful execution of these preclinical studies.
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
By following these detailed protocols and experimental designs, researchers can effectively evaluate the potential of this compound as a therapeutic agent for modulating food intake and managing metabolic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Antagonism of ghrelin receptor reduces food intake and body weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The orphan receptor Gpr83 regulates systemic energy metabolism via ghrelin-dependent and ghrelin-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The orphan receptor Gpr83 regulates systemic energy metabolism via ghrelin-dependent and ghrelin-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Food intake behavior protocol [protocols.io]
- 12. m.youtube.com [m.youtube.com]
- 13. 67.20.83.195 [67.20.83.195]
Application Notes: ML154 in the Study of ERK Phosphorylation in the Amygdala
Introduction
The Extracellular signal-Regulated Kinase (ERK) signaling pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical regulator of neuronal function.[1][2] Within the amygdala, a brain region central to emotional processing, ERK activation is essential for synaptic plasticity, memory consolidation, and the expression of fear and anxiety-related behaviors.[3][4][5][6] Dysregulation of ERK signaling in this region is implicated in various neurological and psychiatric disorders. Studying the dynamics of ERK phosphorylation (p-ERK), the activated form of ERK, provides a window into the molecular mechanisms underlying these processes.[7][8][9]
ML154 has emerged as a valuable pharmacological tool for this area of research. It is a potent and brain-penetrant antagonist of the Neuropeptide S (NPS) receptor (NPSR).[10] The activation of NPSR is known to trigger downstream signaling cascades, including the phosphorylation of ERK. By inhibiting NPSR, this compound effectively blocks NPS-induced ERK phosphorylation, allowing researchers to dissect the specific role of this pathway in the amygdala.[10]
Mechanism of Action
The ERK/MAPK pathway is a multi-tiered kinase cascade, typically initiated by growth factors or neurotransmitters binding to cell surface receptors.[2][11][12] In the context of this compound's application, the pathway is initiated by Neuropeptide S binding to its G-protein coupled receptor, NPSR. This activation leads through a series of intracellular events to the sequential phosphorylation and activation of Raf, MEK1/2, and finally ERK1/2.[1][2] this compound acts as an antagonist at the NPSR, preventing the initiation of this cascade and thereby inhibiting the subsequent phosphorylation of ERK.[10]
References
- 1. Determination of ERK Activity: Anti-phospho-ERK Antibodies and In Vitro Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of ERK/MAP Kinase in the Amygdala Is Required for Memory Consolidation of Pavlovian Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular signal-regulated kinase in the basolateral amygdala is required for reconsolidation of heroin-associated memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Contributions of extracellular-signal regulated kinase 1/2 activity to the memory trace [frontiersin.org]
- 6. Activation of ERK/MAP kinase in the amygdala is required for memory consolidation of pavlovian fear conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ERK phosphorylation levels in the amygdala predict anxiety symptoms in humans and MEK/ERK inhibition dissociates innate and learned defensive behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ML 154 | CAS:1345964-89-7 | Potent neuropeptide S receptor (NPSR) antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Emerging roles and mechanisms of ERK pathway mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring ML154 Brain Penetrance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
A crucial aspect of assessing brain penetrance is the clear and concise presentation of quantitative data. This allows for direct comparison between different assays and compounds. The following table illustrates a recommended format for summarizing key brain penetrance parameters for ML154.
Note: The following table contains placeholder data for illustrative purposes, as specific experimental values for this compound are not publicly available.
| Parameter | In Vitro Apparent Permeability (Papp) (10⁻⁶ cm/s) | In Vitro Efflux Ratio | In Vivo Brain-to-Plasma Ratio (Kp) | In Vivo Unbound Brain-to-Plasma Ratio (Kp,uu) |
| This compound | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] | [Insert Experimental Value] |
| Control Compound (High Penetrance) | e.g., 25.0 | e.g., 0.8 | e.g., 2.5 | e.g., 1.1 |
| Control Compound (Low Penetrance) | e.g., 0.5 | e.g., 15.0 | e.g., 0.1 | e.g., 0.05 |
Experimental Protocols
In Vitro Permeability Assays
In vitro permeability assays serve as an initial, high-throughput screen to predict the passive diffusion and potential for active transport of a compound across a cell monolayer that mimics the BBB.
The MDCK cell line is a widely used model due to its formation of tight junctions, although it has low expression of endogenous transporters. Transfection with human efflux transporters, such as P-glycoprotein (P-gp, encoded by the MDR1 gene), creates a more robust model for identifying compounds that are substrates of these transporters.
Protocol:
-
Cell Culture: Culture MDCK-MDR1 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 4 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value is indicative of well-formed tight junctions. Additionally, the permeability of a fluorescent marker like Lucifer yellow can be assessed.
-
Assay Initiation:
-
For apical-to-basolateral (A-B) permeability, add this compound to the apical (upper) chamber.
-
For basolateral-to-apical (B-A) permeability, add this compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period, typically 1-2 hours.
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer with tight junctions and expresses various transporters, making it another valuable model for predicting intestinal and BBB permeability.
Protocol:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Similar to the MDCK assay, assess monolayer integrity using TEER measurements and a paracellular marker.
-
Transport Studies:
-
Wash the cell monolayers with a transport buffer.
-
Add the test compound (this compound) to either the apical or basolateral chamber.
-
Incubate for a specified time at 37°C.
-
-
Sample Analysis: Collect samples from the receiver compartment at designated time points and quantify the concentration of this compound using LC-MS/MS.
-
Data Calculation: Calculate the Papp value. The assay can be performed in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential for a definitive assessment of brain penetrance, as they account for the complex physiological environment of the BBB.
Cassette dosing involves the simultaneous administration of multiple compounds to a single animal, offering a higher throughput approach for early-stage pharmacokinetic screening.[3][4][5]
Protocol:
-
Compound Formulation: Prepare a dosing solution containing a mixture of this compound and other test compounds, ensuring compatibility and avoiding potential drug-drug interactions.
-
Animal Dosing: Administer the formulation to a cohort of mice via the desired route (e.g., intravenous or oral).
-
Blood and Brain Tissue Collection: At predetermined time points post-dosing, collect blood samples and euthanize the animals to harvest brain tissue.
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Homogenize the brain tissue.
-
-
Quantification: Use a validated LC-MS/MS method to simultaneously quantify the concentration of all compounds in the cassette in both plasma and brain homogenate.
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC in both brain and plasma.
-
This technique allows for the measurement of the rate of drug transport across the BBB, independent of systemic circulation.
Protocol:
-
Animal Preparation: Anesthetize the animal (typically a rat) and surgically expose the carotid artery.
-
Perfusion: Perfuse a buffered solution containing a known concentration of this compound and a vascular marker (e.g., radiolabeled sucrose or inulin) through the carotid artery for a short duration.
-
Brain Tissue Collection: After perfusion, decapitate the animal and collect the brain.
-
Sample Analysis:
-
Determine the concentration of this compound and the vascular marker in the brain tissue.
-
Correct the total brain concentration of this compound for the amount remaining in the cerebral vasculature using the vascular marker.
-
-
Data Calculation: Calculate the brain uptake clearance or permeability-surface area (PS) product, which represents the rate of transport across the BBB.
Analytical Quantification of this compound in Brain Tissue
Accurate quantification of this compound in complex biological matrices like brain homogenate is critical for reliable pharmacokinetic analysis. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and selectivity.[6]
Protocol:
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Perform protein precipitation to remove interfering macromolecules.
-
Extract this compound from the supernatant using liquid-liquid extraction or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an LC-MS/MS system.
-
Separate this compound from other components using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high specificity.
-
-
Method Validation: Validate the analytical method for linearity, accuracy, precision, and recovery according to regulatory guidelines.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound brain penetrance.
Caption: Factors influencing this compound transport across the blood-brain barrier.
References
- 1. ML-154 - Wikipedia [en.wikipedia.org]
- 2. ML 154 | CAS:1345964-89-7 | Potent neuropeptide S receptor (NPSR) antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. ML 154 | Neuropeptide Y Receptor | TargetMol [targetmol.com]
- 4. Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blood-brain barrier permeation models: discriminating between potential CNS and non-CNS drugs including P-glycoprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML154 Administration in Central Amygdala Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of ML155, a selective Neuropeptide S Receptor (NPSR) antagonist, for research focused on the central nucleus of the amygdala (CeA). This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to ML154 and the Central Amygdala
This compound is a potent and selective antagonist of the Neuropeptide S Receptor (NPSR), a G-protein coupled receptor involved in the regulation of anxiety, fear, and arousal. The central nucleus of the amygdala (CeA) is a key brain region for processing fear and anxiety-related behaviors. While the expression of NPSR1 mRNA is relatively low within the CeA itself, it is present in interconnected regions such as the basolateral amygdala (BLA) and intercalated cells (ITCs), which modulate CeA activity. Notably, this compound has been shown to block alcohol-induced ERK-phosphorylation in the central amygdala, highlighting its potential to modulate signaling pathways within this critical brain region[1][2].
Data Presentation: Expected Quantitative Effects of this compound in the Central Amygdala
The following tables summarize the anticipated quantitative effects of this compound administration targeting the central amygdala, based on the known functions of the NPSR system and the role of the CeA in anxiety-like behaviors. Direct quantitative data for this compound microinjection into the CeA is limited in publicly available literature; therefore, these tables are constructed based on expected outcomes from NPSR antagonism in relevant behavioral and cellular assays.
Table 1: Behavioral Effects of Intra-CeA this compound Administration in Rodent Models of Anxiety
| Behavioral Test | Parameter Measured | Expected Outcome with this compound | Rationale |
| Elevated Plus Maze (EPM) | Time spent in open arms (%) | Increase | NPSR antagonism is expected to have anxiolytic effects. |
| Number of entries into open arms | Increase | Reduced anxiety leads to more exploration of the open, more "anxiogenic" arms. | |
| Open Field Test (OFT) | Time spent in the center (%) | Increase | Anxiolytic compounds typically increase exploration of the center of the open field. |
| Locomotor activity (total distance) | No significant change | To ensure effects are specific to anxiety and not due to sedation or hyperactivity. | |
| Defensive Burying Test | Duration of burying behavior (s) | Decrease | Reduced anxiety-like behavior in response to an aversive stimulus. |
| Latency to initiate burying (s) | Increase | Slower response to engage in defensive behavior. |
Table 2: Cellular and Molecular Effects of this compound on Central Amygdala Neurons
| Experimental Assay | Parameter Measured | Expected Outcome with this compound | Rationale |
| In Vivo Electrophysiology | Firing rate of CeA neurons | Decrease in firing rate of specific neuronal populations | NPSR activation is generally excitatory; antagonism would reduce this excitation. |
| Western Blot / Immunohistochemistry | Phosphorylated ERK (pERK) levels | Decrease in NPS- or stress-induced pERK | This compound is known to block ERK phosphorylation downstream of NPSR. |
| c-Fos expression | Decrease in NPS- or stress-induced c-Fos | c-Fos is a marker of neuronal activation; antagonism would reduce this activation. | |
| Calcium Imaging | Intracellular Ca2+ concentration | Attenuation of NPS-induced Ca2+ increase | NPSR activation leads to intracellular calcium mobilization, which would be blocked by this compound. |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Bilateral Cannula Implantation in the Rat Central Amygdala
This protocol describes the surgical procedure for implanting guide cannulae to allow for direct microinjection of this compound into the central amygdala of rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostats, wound clips or sutures)
-
Dental drill
-
Stainless steel guide cannulae (26-gauge) and dummy cannulae
-
Dental cement
-
Stainless steel screws
-
Betadine and 70% ethanol
-
Analgesic (e.g., carprofen)
-
Heating pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the scalp and clean the area with betadine followed by 70% ethanol. Apply ophthalmic ointment to the eyes to prevent drying. Maintain the animal's body temperature with a heating pad.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Retract the skin and clean the skull surface of any connective tissue.
-
Leveling and Coordinate Identification: Level the skull by ensuring that bregma and lambda are in the same horizontal plane. Identify the coordinates for the central amygdala relative to bregma. For rats, typical coordinates are: Anteroposterior (AP): -2.3 to -2.8 mm; Mediolateral (ML): ±4.0 to 4.2 mm; Dorsoventral (DV): -7.8 to -8.0 mm from the skull surface. These coordinates should be optimized for the specific rat strain and age.
-
Craniotomy: Drill small holes through the skull at the identified ML and AP coordinates for cannula implantation and for anchor screws.
-
Cannula Implantation: Slowly lower the guide cannulae to the predetermined DV coordinate.
-
Fixation: Secure the cannulae to the skull using dental cement, embedding the anchor screws within the cement for stability.
-
Closure and Post-operative Care: Insert dummy cannulae into the guide cannulae to prevent blockage. Suture or apply wound clips to close the incision. Administer post-operative analgesics and allow the animal to recover for at least one week before any experiments.
Protocol 2: Intracerebral Microinjection of this compound into the Central Amygdala
This protocol details the preparation and microinjection of this compound into the previously implanted cannulae.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a small percentage of DMSO to aid solubility, or artificial cerebrospinal fluid - aCSF)
-
Microinjection pump
-
Hamilton syringes (10 µL)
-
PE50 tubing
-
Injection cannulae (33-gauge, extending 1-2 mm beyond the guide cannulae)
-
Habituation chamber
Procedure:
-
This compound Solution Preparation: Prepare the this compound solution in the chosen vehicle on the day of the experiment. A common vehicle for lipophilic compounds is a solution of 10-20% DMSO in sterile saline or aCSF. The final concentration of this compound will need to be determined based on dose-response studies, but a starting point could be in the range of 1-10 µg/µL.
-
Habituation: Gently handle the rats for several days leading up to the microinjection to minimize stress. On the day of the experiment, allow the rat to habituate to the testing room for at least 30 minutes.
-
Microinjection:
-
Gently restrain the rat and remove the dummy cannulae.
-
Connect the injection cannula to the Hamilton syringe via PE50 tubing and fill the assembly with the this compound solution, ensuring no air bubbles are present.
-
Insert the injection cannula into the guide cannula.
-
Infuse the this compound solution at a slow rate (e.g., 100-250 nL/min) to avoid tissue damage. A typical infusion volume is 0.2-0.5 µL per side.
-
Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion of the solution away from the cannula tip.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
-
Behavioral Testing: Conduct behavioral testing at a predetermined time point after the microinjection (e.g., 15-30 minutes).
-
Verification of Cannula Placement: At the end of the study, perfuse the animals and collect the brains. Slice the brains and stain them (e.g., with cresyl violet) to histologically verify the placement of the cannulae within the central amygdala.
Signaling Pathways and Experimental Workflow
Neuropeptide S Receptor (NPSR) Signaling Pathway
The binding of Neuropeptide S (NPS) to its receptor (NPSR), a G-protein coupled receptor, can activate both Gαq and Gαs signaling pathways. This leads to the activation of phospholipase C (PLC) and adenylyl cyclase (AC), respectively. PLC activation results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). AC activation increases cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). Both pathways can converge on the activation of the extracellular signal-regulated kinase (ERK) pathway, which is implicated in neuronal plasticity and anxiety-related behaviors. This compound, as an NPSR antagonist, blocks these downstream signaling events.
Experimental Workflow for Intra-CeA this compound Administration and Behavioral Analysis
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in the central amygdala on anxiety-like behavior.
References
Troubleshooting & Optimization
ML154 Technical Support Center: Solubility and Stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of the neuropeptide S receptor (NPSR) antagonist, ML154, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported by various suppliers. It is advisable to sonicate the solution to aid dissolution. Please refer to the table below for reported solubility values.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A detailed protocol for preparing a stock solution of this compound in DMSO is provided in the "Experimental Protocols" section of this guide.
Q4: How should I store the solid compound and DMSO stock solutions of this compound?
A4: Solid this compound should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in DMSO, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Under these conditions, the solution is expected to be stable for up to one year.
Q5: I observed precipitation when diluting my this compound DMSO stock solution in aqueous media. What should I do?
A5: This is a common issue when diluting DMSO stocks of hydrophobic compounds into aqueous buffers or cell culture media. To mitigate this, it is recommended to perform serial dilutions. When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity. It is also crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q6: Is this compound stable in DMSO at room temperature?
A6: While short-term handling at room temperature is generally acceptable, prolonged storage at this temperature is not recommended. For optimal stability, stock solutions in DMSO should be stored at -80°C.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility in DMSO | Notes |
| Cayman Chemical | 10 mg/mL | Sonication is advised. |
| TargetMol | 55 mg/mL (100.83 mM) | Sonication is recommended. |
| MOLNOVA | 62.5 mg/mL (114.58 mM) | |
| BioCrick | Soluble to 100 mM |
Note: The variability in reported solubility may be due to differences in the specific batch of the compound, the purity, and the experimental conditions used for determination.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In DMSO | -80°C | Up to 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipette
Procedure:
-
Pre-weighing Preparation: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5455 mg of this compound (Molecular Weight: 545.48 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Visualizations
Caption: Experimental workflow for preparing an this compound stock solution in DMSO.
Caption: Simplified signaling pathway of the Neuropeptide S Receptor (NPSR) and the antagonistic action of this compound.
troubleshooting ML154 off-target effects
Welcome to the technical support center for ML154. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues, with a focus on addressing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Neuropeptide S Receptor (NPSR), a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to block the binding of Neuropeptide S (NPS) to NPSR, thereby inhibiting the downstream signaling pathways activated by NPS.
Q2: What are the known on-target effects of this compound?
This compound has been shown to inhibit NPS-induced cellular responses. Specifically, it blocks:
-
Intracellular Calcium Mobilization: NPSR activation by NPS leads to an increase in intracellular calcium, which is inhibited by this compound.[2]
-
cAMP Formation: NPSR signaling also involves the production of cyclic AMP (cAMP), and this compound antagonizes this effect.[2]
-
ERK Phosphorylation: this compound inhibits the NPS-induced phosphorylation of Extracellular Signal-regulated Kinase (ERK), a key downstream signaling molecule.[1][3]
Q3: What is the selectivity profile of this compound?
This compound has demonstrated selectivity for NPSR over the arginine vasopressin receptor V1B.[2] It has also been screened against a panel of 55 other receptors, channels, and transporters at a concentration of 10 µM with no significant activity reported.[2]
Q4: What are the potential off-target effects of this compound?
While this compound has shown high selectivity, it is crucial to consider potential off-target effects, which are unintended interactions with other cellular components. For small molecule GPCR antagonists, common off-target effects can include:
-
Interaction with other GPCRs, particularly those with similar binding pockets.
-
Inhibition of kinases or other enzymes.
-
Modulation of ion channels.
Systematic screening of this compound against a broad kinase panel has not been publicly reported. Therefore, researchers should be vigilant for unexpected cellular phenotypes.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound, with a focus on differentiating on-target from potential off-target effects.
Issue 1: No observable effect of this compound in my assay.
Possible Cause 1: Inactive Compound
-
Troubleshooting Step: Verify the integrity of your this compound stock. Prepare a fresh solution from a new aliquot or a newly purchased vial.
-
Validation: Test the fresh stock in a validated positive control experiment (see Issue 2 for setting up a positive control).
Possible Cause 2: Inappropriate Assay Conditions
-
Troubleshooting Step: Review your experimental protocol. Ensure the concentration of this compound is appropriate for your cell type and assay. The IC50 values for this compound are in the nanomolar range for NPSR.[2]
-
Validation: Perform a dose-response curve to determine the optimal concentration of this compound in your specific assay.
Possible Cause 3: Low or No NPSR Expression
-
Troubleshooting Step: Confirm the expression of NPSR in your cell line or tissue of interest using techniques like qPCR, Western blot, or flow cytometry.
-
Validation: Use a cell line known to express functional NPSR as a positive control.
Issue 2: Unexpected or inconsistent results with this compound.
Possible Cause 1: Off-Target Effects
-
Troubleshooting Step: The observed phenotype may be due to this compound interacting with an unintended target.
-
Validation Strategy:
-
Use a Structurally Unrelated NPSR Antagonist: If another selective NPSR antagonist with a different chemical scaffold reproduces the effect, it is more likely to be an on-target effect.
-
Rescue Experiment: Overexpress NPSR in a cell line with low endogenous expression. An on-target effect should be potentiated.
-
Knockdown/Knockout of NPSR: Use siRNA or CRISPR/Cas9 to reduce or eliminate NPSR expression. An on-target effect of this compound should be diminished or abolished.
-
Possible Cause 2: Experimental Variability
-
Troubleshooting Step: Carefully review all experimental parameters for consistency, including cell passage number, reagent preparation, and incubation times.
-
Validation: Include appropriate positive and negative controls in every experiment to monitor assay performance.
Quantitative Data Summary
| Parameter | This compound Value | Reference |
| NPSR Antagonism (IC50) | 3.5 nM | [2] |
| Inhibition of NPS-induced Calcium Mobilization (IC50) | 0.96 nM | [2] |
| Inhibition of NPS-induced cAMP Formation (IC50) | 45 nM | [2] |
| Inhibition of NPS-induced ERK Activation (IC50) | 1.3 nM | [2] |
| Selectivity vs. Vasopressin V1B Receptor (at 10 µM) | No activity | [2] |
| Selectivity vs. Panel of 55 other targets (at 10 µM) | No activity | [2] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to inhibit NPS-induced increases in intracellular calcium.
Materials:
-
Cells expressing NPSR
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Neuropeptide S (NPS)
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities
Methodology:
-
Cell Plating: Seed NPSR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells with HBSS. Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature.
-
NPS Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Add a pre-determined concentration of NPS (typically EC80) to all wells simultaneously and immediately begin kinetic fluorescence measurements for 2-3 minutes.
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the response against the concentration of this compound to determine the IC50 value.
Protocol 2: cAMP Accumulation Assay
This protocol measures the inhibition of NPS-induced cAMP production by this compound.
Materials:
-
Cells expressing NPSR
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Stimulation buffer (as recommended by the assay kit manufacturer)
-
Neuropeptide S (NPS)
-
This compound
-
384-well white plates
Methodology:
-
Cell Plating: Seed NPSR-expressing cells into a 384-well plate and culture overnight.
-
Compound Pre-incubation: Remove the culture medium and add varying concentrations of this compound in stimulation buffer. Incubate for 15-30 minutes at room temperature.
-
NPS Stimulation: Add a pre-determined concentration of NPS (typically EC80) to the wells and incubate for the time recommended by the assay kit (usually 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol of your chosen assay kit.
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) and calculate the amount of cAMP produced. Plot the inhibition of cAMP production against the concentration of this compound to determine the IC50.
Protocol 3: ERK Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to block NPS-induced phosphorylation of ERK1/2.
Materials:
-
Cells expressing NPSR
-
Serum-free culture medium
-
Neuropeptide S (NPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Methodology:
-
Cell Culture and Serum Starvation: Plate NPSR-expressing cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Compound Treatment: Pre-incubate the cells with different concentrations of this compound for 30 minutes.
-
NPS Stimulation: Stimulate the cells with a pre-determined concentration of NPS (typically EC80) for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK levels against the this compound concentration.
Visualizations
Caption: NPSR Signaling Pathway and Point of this compound Inhibition.
Caption: Workflow for Investigating Unexpected Results with this compound.
References
Technical Support Center: Optimizing ML154 Dosage for Rat Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Neuropeptide S (NPS) receptor antagonist, ML154, in rat models.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the Neuropeptide S receptor (NPSR).[1] Its primary mechanism of action is to block the binding of the endogenous ligand, Neuropeptide S (NPS), to the NPSR, thereby inhibiting its downstream signaling pathways. This includes the modulation of intracellular calcium levels, cyclic adenosine monophosphate (cAMP) formation, and the activation of the extracellular signal-regulated kinase (ERK) pathway.
2. What is the recommended starting dosage for this compound in rats?
Published studies have demonstrated efficacy with an intraperitoneal (i.p.) dose of 1 mg/kg and an intracerebroventricular (i.c.v.) dose of 10 µg in rats for studies related to alcohol self-administration and food intake, respectively. However, the optimal dose will depend on the specific experimental paradigm, the desired level of receptor occupancy, and the rat strain being used. A dose-response study is recommended to determine the most effective dose for your specific application.
3. How should I prepare an this compound solution for intraperitoneal injection?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. For intraperitoneal injections in rats, it is crucial to minimize the concentration of DMSO to avoid potential toxicity and irritation.
Recommended Formulation Protocol:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final dosing solution, dilute the stock solution with sterile saline (0.9% NaCl) to a final DMSO concentration of ideally less than 1% v/v, and not exceeding 10% v/v.
-
Administer the solution at a volume that does not exceed 10 mL/kg for rats.
4. What are some common issues and troubleshooting tips for this compound experiments?
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in dosing solution | Low solubility in the final vehicle after dilution from DMSO stock. | Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the recommended safe limits for in vivo use. Gentle warming and vortexing during dilution may help. Prepare fresh solutions for each experiment. |
| High variability in behavioral results | Inconsistent dosing technique, timing of administration, or animal handling stress. | Adhere to a strict, standardized protocol for injection timing relative to behavioral testing. Ensure all personnel are proficient in the chosen administration route to minimize stress and ensure accurate delivery. |
| Lack of a clear dose-dependent effect | The dose range is too narrow or not centered around the EC50 for the desired effect. The compound may have a narrow therapeutic window. | Conduct a pilot dose-response study with a wider range of doses (e.g., logarithmic spacing) to identify the optimal range. |
| Unexpected side effects (e.g., sedation, altered locomotor activity) | The dose may be too high, leading to off-target effects or excessive NPSR blockade. | Reduce the dose and carefully observe for any dose-dependent changes in general behavior and locomotor activity in an open field test. |
Experimental Protocols
Detailed Protocol for Intraperitoneal (i.p.) Injection of this compound in Rats:
This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Materials:
-
This compound powder
-
Sterile, pharmaceutical-grade DMSO
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Preparation of this compound Solution (prepare fresh daily):
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the rats.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in a minimal amount of 100% DMSO to create a stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Calculate the volume of the stock solution and sterile saline needed to achieve the final desired dose in a final DMSO concentration of <10% (ideally <1%). For example, to prepare a 1 mg/mL solution with 10% DMSO, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of sterile saline.
-
Vortex the final solution thoroughly.
-
-
Animal Handling and Injection:
-
Handle the rats gently to minimize stress.
-
Restrain the rat securely. For a one-person technique, grasp the rat firmly by the loose skin over the shoulders. For a two-person technique, one person can restrain the animal while the other performs the injection.
-
Position the rat with its head tilted slightly downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, discard the syringe and prepare a new one.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the rat to its home cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Data Presentation
Table 1: Reported Dosages and Effects of this compound in Rat Models
| Administration Route | Dose | Rat Strain | Experimental Model | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 1 mg/kg | Not Specified | Alcohol Self-Administration | Reduced alcohol self-administration and progressive ratio breakpoint. | --INVALID-LINK-- |
| Intracerebroventricular (i.c.v.) | 10 µg | Not Specified | NPS-induced changes in food intake | Inhibited the decrease in food intake induced by NPS. | --INVALID-LINK-- |
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in rats.
Caption: NPSR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: ML154 in cAMP and Calcium Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML154, a potent Neuropeptide S Receptor (NPSR) antagonist, in cyclic AMP (cAMP) and calcium mobilization assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the Neuropeptide S Receptor (NPSR), a G-protein coupled receptor (GPCR). Its primary mechanism is to block the binding of Neuropeptide S (NPS) to NPSR, thereby inhibiting downstream signaling pathways.
Q2: Which signaling pathways are affected by this compound?
NPSR is known to couple to both Gs and Gq proteins. Therefore, its activation by NPS leads to an increase in intracellular cAMP (via Gs and adenylyl cyclase) and a release of intracellular calcium (via Gq, phospholipase C, and IP3). This compound, as an antagonist, is expected to inhibit these NPS-induced effects.
Q3: What are the reported IC50 values for this compound in functional assays?
The inhibitory potency of this compound can vary depending on the signaling pathway and the assay conditions. Reported IC50 values are summarized in the table below.
Quantitative Data Summary
| Assay Type | Reported IC50 (nM) | Reference |
| NPS-induced ERK Phosphorylation | 9.3 | [1][2] |
| NPS-induced cAMP Response | 22.1 - 36.5 | [1][2][3] |
| NPS-induced Calcium Mobilization | 36.5 | [1][2] |
Note: IC50 values can be cell-line and assay-dependent. These values should be used as a reference, and it is recommended to determine the potency of this compound under your specific experimental conditions.
Troubleshooting Guides
This section addresses specific issues that may be encountered when using this compound in cAMP and calcium assays.
Issues with cAMP Assays
Problem 1: Higher than expected basal cAMP levels in the presence of this compound.
-
Possible Cause 1: Constitutive Activity of NPSR. Some GPCRs exhibit constitutive (agonist-independent) activity, leading to elevated basal signaling. If NPSR is constitutively active in your cell system, this compound, as a neutral antagonist, may not reduce this basal signal. You might be observing the natural baseline of your cells.
-
Troubleshooting 1: To investigate constitutive activity, you may need to use an inverse agonist for NPSR if one is available. Inverse agonists can reduce the basal signaling of a constitutively active receptor.
-
Possible Cause 2: Off-target effects. At high concentrations, this compound could potentially interact with other receptors or cellular components that increase cAMP levels.
-
Troubleshooting 2: Perform a dose-response curve of this compound alone to check for any agonist activity. Ensure you are using the lowest effective concentration of this compound based on your dose-response experiments.
Problem 2: Inconsistent or weak inhibition of NPS-stimulated cAMP response.
-
Possible Cause 1: this compound Solubility Issues. this compound is a hydrophobic molecule. Poor solubility can lead to an actual concentration in the assay medium that is lower than the nominal concentration, resulting in reduced efficacy.
-
Troubleshooting 1: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. When diluting into aqueous assay buffer, ensure thorough mixing and avoid precipitation. It may be beneficial to include a low percentage of a non-ionic surfactant like Pluronic F-127 in your assay buffer to improve solubility.
-
Possible Cause 2: Suboptimal Agonist (NPS) Concentration. If the concentration of NPS used for stimulation is too high (saturating), it can be difficult for a competitive antagonist like this compound to effectively compete for binding to the receptor.
-
Troubleshooting 2: Use an EC50 or EC80 concentration of NPS for stimulation in your antagonist assays. This will provide a sufficient signal window for inhibition without requiring excessively high concentrations of this compound.
-
Possible Cause 3: Inadequate Pre-incubation Time with this compound. For competitive antagonists, a pre-incubation period is often necessary to allow the antagonist to reach equilibrium with the receptor before adding the agonist.
-
Troubleshooting 3: Introduce a pre-incubation step with this compound for 15-30 minutes before adding NPS. Optimize this pre-incubation time for your specific cell system.
Issues with Calcium Assays
Problem 1: High background fluorescence or low signal-to-noise ratio.
-
Possible Cause 1: Issues with Calcium Indicator Dyes. Fluorescent calcium dyes can sometimes compartmentalize into organelles, leading to high background. Overloading cells with dye can also be cytotoxic and affect cell health, leading to a poor response.
-
Troubleshooting 1: Optimize the concentration of the calcium indicator dye and the loading time. Ensure even dye loading across the plate. Consider using a no-wash dye formulation to reduce cell stress. Be aware that some dyes can have their own pharmacological effects.
-
Possible Cause 2: Cell Health and Density. Unhealthy cells will not respond robustly to stimuli. Cell density that is too low will result in a weak signal, while density that is too high can lead to a high background and desensitization.
-
Troubleshooting 2: Ensure cells are healthy and in the logarithmic growth phase. Optimize cell seeding density to achieve a confluent monolayer on the day of the assay.
Problem 2: this compound appears to have agonist activity (induces a calcium signal).
-
Possible Cause 1: Off-target effects. At higher concentrations, this compound might interact with other GPCRs or ion channels that can trigger a calcium response.
-
Troubleshooting 1: Perform a dose-response of this compound alone to determine if it elicits a calcium signal. If it does, this may indicate an off-target effect. Use a lower concentration of this compound if possible.
-
Possible Cause 2: Assay Artifacts. Some compounds can interfere with the fluorescence of the calcium indicator dyes.
-
Troubleshooting 2: Test this compound in a cell-free system with the calcium dye to check for any direct effects on fluorescence.
Problem 3: Variable or non-reproducible inhibition of NPS-induced calcium flux.
-
Possible Cause 1: Rapid Receptor Desensitization. The calcium response to GPCR activation can be transient. If the measurement window is not optimized, you may miss the peak response or see variable results due to desensitization.
-
Troubleshooting 1: Optimize the timing of agonist addition and the data acquisition window on your fluorescence plate reader (e.g., FLIPR). Ensure that the antagonist pre-incubation time is consistent across all wells.
-
Possible Cause 2: this compound Precipitation. As with cAMP assays, poor solubility of this compound can be a significant issue in aqueous calcium assay buffers.
-
Troubleshooting 2: Refer to the troubleshooting steps for solubility under the cAMP assay section. Ensure the compound is fully dissolved in the final assay buffer.
Experimental Protocols
Protocol 1: GloSensor™ cAMP Assay for this compound Antagonist Activity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells expressing NPSR
-
GloSensor™ cAMP Reagent (Promega)
-
CO2-independent medium
-
Neuropeptide S (NPS)
-
This compound
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Cell Preparation:
-
Culture NPSR-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in CO2-independent medium containing the GloSensor™ cAMP Reagent.
-
Incubate for 2 hours at room temperature to allow for reagent equilibration.
-
-
Assay Plate Preparation:
-
Dispense the cell suspension into the wells of a white, opaque assay plate.
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition:
-
Prepare NPS at a concentration that gives an EC80 response.
-
Add the NPS solution to the wells.
-
-
Signal Detection:
-
Measure luminescence immediately after agonist addition, and continue to monitor for 15-20 minutes to capture the peak response.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound by plotting the percentage of inhibition of the NPS-induced signal against the log of the this compound concentration.
-
Calculate the IC50 value from the curve.
-
Protocol 2: FLIPR® Calcium Mobilization Assay for this compound Antagonist Activity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells expressing NPSR
-
FLIPR® Calcium Assay Kit (e.g., Calcium 6)
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Neuropeptide S (NPS)
-
This compound
-
Black-walled, clear-bottom 96- or 384-well assay plates
Procedure:
-
Cell Plating:
-
Seed NPSR-expressing cells into black-walled, clear-bottom assay plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the kit manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye solution.
-
Incubate for 1-2 hours at 37°C.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in HBSS/HEPES buffer in a separate compound plate.
-
Prepare a solution of NPS in HBSS/HEPES at a concentration that gives an EC80 response in an agonist plate.
-
-
FLIPR® Assay:
-
Place the cell plate and compound/agonist plates into the FLIPR® instrument.
-
Program the instrument to first add the this compound solutions from the compound plate and incubate for a set time (e.g., 15-30 minutes).
-
After the pre-incubation, the instrument will add the NPS solution from the agonist plate and immediately begin measuring fluorescence changes over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak response or the area under the curve.
-
Generate a dose-response curve for this compound by plotting the percentage of inhibition of the NPS-induced calcium signal against the log of the this compound concentration.
-
Calculate the IC50 value from the curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: NPSR signaling pathway activated by NPS and inhibited by this compound.
Caption: General experimental workflow for determining this compound antagonist activity.
References
Technical Support Center: Refining ML154 Delivery for Consistent Results
Welcome to the technical support center for ML154, a selective and brain-penetrant antagonist of the Neuropeptide S Receptor (NPSR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in their experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as NCGC84) is a selective, non-peptide antagonist of the Neuropeptide S Receptor (NPSR).[1] NPSR is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand Neuropeptide S (NPS), activates both Gs and Gq signaling pathways. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and calcium (Ca2+) levels, respectively, and subsequently stimulates Extracellular signal-regulated kinase (ERK) phosphorylation.[2][3] this compound competitively binds to NPSR, blocking these downstream signaling events.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to dissolve this compound in DMSO. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q3: I am observing inconsistent results in my cell-based assays. What could be the cause?
A3: Inconsistent results can arise from several factors, including:
-
Compound precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions such as cell culture media. It is crucial to ensure that the final concentration of DMSO in your assay is kept low (typically <0.5% v/v) to avoid precipitation.
-
Compound degradation: While stable as a solid and in DMSO stock, the stability of this compound in aqueous media over longer incubation periods has not been extensively reported. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment.
-
Cell health and passage number: Ensure your cells are healthy, within a consistent passage number range, and are not overgrown, as this can affect receptor expression and signaling.
-
Inconsistent agonist concentration: If you are using Neuropeptide S (NPS) to stimulate the receptor, ensure its concentration is consistent across experiments.
Q4: What is a suitable starting dose for in vivo experiments?
A4: A study in rats has shown that an intraperitoneal (i.p.) injection of this compound at a dose of 1 mg/kg was effective in blocking alcohol-induced ERK phosphorylation in the central amygdala and reducing alcohol self-administration.[1][2] This serves as a good starting point for in vivo studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no antagonist activity | Compound Precipitation: this compound may have precipitated out of the aqueous assay buffer. | - Visually inspect for any precipitate in your working solutions.- Lower the final concentration of this compound.- Ensure the final DMSO concentration is below 0.5%.- Consider using a vehicle with better solubilizing properties, if compatible with your assay. |
| Compound Degradation: this compound may not be stable in your aqueous buffer for the duration of the experiment. | - Prepare fresh dilutions of this compound from a DMSO stock immediately before each experiment.- Minimize the time the compound spends in aqueous solution before being added to the cells.- Perform a time-course experiment to assess the stability of this compound in your specific assay medium. | |
| Incorrect Agonist Concentration: The concentration of NPS used to stimulate the receptor may be too high, making it difficult for this compound to compete effectively. | - Determine the EC80 concentration of NPS in your specific assay and use that for antagonist screening. | |
| High background signal | Cellular Stress: Cells may be stressed due to handling, high DMSO concentration, or other factors, leading to non-specific signaling. | - Handle cells gently during plating and media changes.- Ensure the final DMSO concentration is as low as possible.- Allow cells to equilibrate in the assay plate before adding compounds. |
| High well-to-well variability | Inconsistent Cell Seeding: Uneven cell distribution across the plate. | - Ensure a homogenous cell suspension before and during plating.- Use a calibrated multichannel pipette for cell seeding. |
| "Edge Effects": Evaporation from the outer wells of the plate. | - Do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile buffer or media.- Ensure proper humidification in the incubator. | |
| Inaccurate Pipetting: Errors in compound or reagent addition. | - Use calibrated pipettes and proper pipetting techniques.- For multi-well plates, consider using automated liquid handlers for better consistency. |
Experimental Protocols
NPSR Signaling Pathway
The binding of the endogenous ligand Neuropeptide S (NPS) to its receptor (NPSR) initiates a cascade of intracellular events. This compound acts as an antagonist, blocking these downstream effects.
Caption: NPSR signaling pathway and the inhibitory action of this compound.
In Vitro Assays
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human Neuropeptide S Receptor (CHO-NPSR) are recommended for these assays.
1. ERK Phosphorylation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET) [2]
-
Objective: To measure the ability of this compound to inhibit NPS-induced ERK phosphorylation.
-
Methodology:
-
Seed CHO-NPSR cells in a suitable microplate and incubate overnight.
-
Replace the growth medium with serum-free medium (e.g., Opti-MEM) and incubate.
-
Add varying concentrations of this compound (e.g., 0.001-1 µM) and incubate for 30 minutes.[1]
-
Stimulate the cells with an EC80 concentration of NPS.
-
Lyse the cells and measure intracellular pERK1/2 levels using a commercial TR-FRET assay kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the IC50 value of this compound from the concentration-response curve. This compound has been reported to have an IC50 of 9.3 nM for inhibiting NPS-induced ERK phosphorylation.[1]
2. Calcium Mobilization Assay [2]
-
Objective: To assess the effect of this compound on NPS-induced intracellular calcium release.
-
Methodology:
-
Seed CHO-NPSR cells in a black-walled, clear-bottom microplate and incubate overnight.
-
Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye.
-
Incubate for 30 minutes at 37°C followed by 30 minutes at room temperature.
-
Add different concentrations of this compound and incubate at room temperature for 10 minutes.
-
Place the plate in a fluorescence kinetic plate reader.
-
Add an EC80 concentration of NPS and immediately measure the fluorescence signal over time.
-
-
Data Analysis: Determine the IC50 of this compound by measuring the inhibition of the peak fluorescent signal. The reported IC50 for this compound in a calcium mobilization assay is 36.5 nM.[1]
3. cAMP Assay
-
Objective: To measure the inhibition of NPS-induced cAMP production by this compound.
-
Methodology:
-
Seed CHO-NPSR cells in a suitable microplate.
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with an EC80 concentration of NPS in the presence of a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
Lyse the cells and measure cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: Calculate the IC50 value for this compound. The reported IC50 for this compound in a cAMP assay is 22.1 nM.[1]
In Vivo Experiment
Operant Alcohol Self-Administration in Rats [2]
-
Objective: To evaluate the effect of this compound on alcohol-seeking behavior.
-
Methodology:
-
Animals: Male Wistar rats are commonly used.
-
Drug Preparation: While the specific vehicle for this compound was not detailed in the primary literature, a common vehicle for intraperitoneal (i.p.) injection of small molecules is a mixture of DMSO, Tween 80 (or another surfactant), and saline. It is crucial to perform solubility and stability tests of this compound in the chosen vehicle.
-
Administration: Administer this compound via i.p. injection at a dose of 1 mg/kg.[1]
-
Behavioral Testing: Following drug administration, place the rats in operant chambers and assess their alcohol self-administration behavior under a progressive ratio schedule.
-
-
Data Analysis: Compare the number of lever presses for alcohol between the this compound-treated group and a vehicle-treated control group.
Data Summary
| Parameter | This compound Value | Reference |
| Solubility in DMSO | Soluble | Vendor Data |
| Storage (Solid) | -20°C (long-term) | Vendor Data |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) | [1] |
| IC50 (ERK Phosphorylation) | 9.3 nM | [1] |
| IC50 (Calcium Mobilization) | 36.5 nM | [1] |
| IC50 (cAMP Accumulation) | 22.1 nM | [1] |
| Effective In Vivo Dose (Rat) | 1 mg/kg (i.p.) | [1][2] |
Experimental Workflow and Troubleshooting Logic
General Experimental Workflow
Caption: A generalized workflow for in vitro experiments with this compound.
Troubleshooting Inconsistent Results
Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes.
References
overcoming poor solubility of ML154 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor aqueous solubility of ML154. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Neuropeptide S Receptor (NPSR), also known as GPR154.[1][2] It functions by blocking the binding of Neuropeptide S (NPS) to NPSR, thereby inhibiting downstream signaling cascades.[1][3] NPSR activation by NPS leads to the stimulation of Gs and Gq proteins, resulting in increased intracellular levels of cyclic adenosine monophosphate (cAMP) and calcium (Ca2+), respectively.[4][5] this compound has been observed to preferentially block NPS-induced ERK phosphorylation over cAMP and calcium responses in vitro.[1][3]
Q2: What are the known solubility characteristics of this compound?
This compound is known to have poor solubility in aqueous solutions. It is, however, soluble in dimethyl sulfoxide (DMSO).[5][6] The table below summarizes the available solubility data.
Q3: What is the recommended starting approach for dissolving this compound for in vitro experiments?
The recommended approach is to first prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous experimental buffer or cell culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the assay is low and consistent across all experimental conditions, including vehicle controls.
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
The maximum tolerated concentration of DMSO varies between cell lines.[2][3] However, it is generally recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts.[2][3][7] A vehicle control with the same final DMSO concentration as the experimental conditions should always be included.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents and cyclodextrins. For in vivo studies, a common formulation approach involves a mixture of solvents and surfactants to create a stable dispersion.
Troubleshooting Guides
Issue: Precipitate Formation During Dilution of DMSO Stock in Aqueous Buffer
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | The concentration of this compound in the final aqueous solution is too high. - Solution: Lower the final concentration of this compound. If a higher concentration is necessary, consider using a formulation aid like a cyclodextrin. |
| "Salting Out" Effect | High salt concentrations in the aqueous buffer can reduce the solubility of organic compounds. - Solution: If possible, try reducing the salt concentration of your buffer. |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature upon mixing can cause precipitation. - Solution: Ensure both the this compound stock solution and the aqueous buffer are at the same temperature before mixing. Gentle warming of the final solution may help, but be cautious of compound stability at higher temperatures. |
| Rapid Mixing | Adding the DMSO stock too quickly to the aqueous buffer can cause localized high concentrations and immediate precipitation. - Solution: Add the DMSO stock dropwise to the aqueous buffer while vortexing or stirring continuously to ensure rapid and uniform dispersion. |
Issue: Inconsistent or Non-Reproducible Experimental Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Undetected Micro-precipitation | Fine, non-visible precipitate can form, reducing the effective concentration of this compound in solution. - Solution: After preparing the final solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. Visually inspect the tube for a pellet. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, lowering the effective concentration. - Solution: Use low-adhesion microplates and pipette tips. Consider using glass vials for stock solution storage. |
| Inconsistent DMSO Concentration | Varying final DMSO concentrations between wells or experiments can affect cell health and compound activity. - Solution: Prepare a master mix of your final this compound dilution to ensure a consistent DMSO concentration across all replicates. Always include a vehicle control with the exact same final DMSO concentration. |
| Compound Degradation | This compound may not be stable in aqueous buffer over long periods. - Solution: Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₆BrN₂PS | [2] |
| Molecular Weight | 545.47 g/mol | [5][6] |
| Appearance | Solid | [1] |
| Solubility in DMSO | Up to 55 mg/mL (~100 mM) | [6] |
| Aqueous Solubility | Poorly soluble (quantitative data not available) | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of 100% sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes. Store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): Perform an intermediate dilution of the stock solution in 100% DMSO if very low final concentrations are required. This can help to minimize pipetting errors.
-
Final Dilution: Add the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium or assay buffer. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid mixing and prevent precipitation.
-
Important: The final concentration of DMSO should be kept constant across all treatments, including the vehicle control, and should ideally be below 0.1%.
-
-
Use Immediately: Use the freshly prepared working solution immediately to avoid potential degradation or precipitation over time.
Protocol 3: Suggested Formulation for In Vivo Rodent Studies
For intraperitoneal (IP) injections in rats, a common vehicle for poorly soluble compounds can be adapted. A suggested starting formulation is:
-
5% DMSO: To initially dissolve the this compound.
-
30% PEG300 (Polyethylene glycol 300): A co-solvent that improves solubility.
-
5% Tween 80: A surfactant to aid in the formation of a stable dispersion.
-
60% Saline or PBS: The aqueous vehicle.
Preparation Method:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Add the saline or PBS slowly while mixing to form the final formulation.
Note: This is a starting point, and the formulation may need to be optimized for your specific experimental needs and to ensure the stability and tolerability of the final solution.
Mandatory Visualizations
Caption: Neuropeptide S Receptor (NPSR) Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Preparing this compound Solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Variability in ML154 Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral assays involving the Neuropeptide S Receptor (NPSR) antagonist, ML154.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as NCGC-84, is a selective, non-peptide antagonist of the Neuropeptide S Receptor (NPSR).[1][2] Its primary mechanism of action is to block the signaling pathways activated by Neuropeptide S (NPS). In cellular assays, this compound has been shown to inhibit NPS-induced effects such as calcium mobilization, cyclic AMP (cAMP) formation, and extracellular signal-regulated kinase (ERK) activation.[2]
Q2: What are the common behavioral assays used to evaluate the efficacy of this compound?
This compound has been primarily evaluated in preclinical models of alcohol-seeking behavior. Common assays include:
-
Operant Alcohol Self-Administration: This assay measures the voluntary consumption of alcohol by an animal, typically rats, by pressing a lever.[1][2]
-
Progressive Ratio Breakpoint: This test assesses the motivation of an animal to work for a reward, in this case, alcohol. The "breakpoint" is the point at which the animal ceases to respond to escalating requirements for the reward.[2]
-
Cue- or Stress-Induced Reinstatement of Alcohol-Seeking: This assay models relapse by measuring the resumption of alcohol-seeking behavior in response to cues associated with alcohol or to a stressful stimulus.[2]
-
NPS-Induced Hypophagia: This test evaluates the ability of this compound to block the reduction in food intake caused by the administration of NPS.[2]
Q3: What are the major sources of variability in behavioral assays with this compound?
Variability in behavioral assays can arise from multiple sources, broadly categorized as environmental, animal-related, and procedural.[3][4][5] Careful control of these factors is critical for obtaining reproducible and reliable data.
| Category | Specific Factors | Potential Impact on Behavioral Assays |
| Environmental | Lighting, Noise, Odor, Temperature, Humidity | Can induce stress and anxiety, affecting locomotion, exploration, and consumption behaviors.[1][6] |
| Animal-Related | Species and Strain, Sex, Age, Health Status, Housing Conditions (group vs. individual), Circadian Rhythms | Can influence drug metabolism, baseline behavior, and response to experimental manipulations.[3][7] |
| Procedural | Experimenter Handling, Drug Administration (route, volume, timing), Test Order, Acclimatization Period, Equipment Cleaning | Inconsistent procedures can introduce systematic or random errors, affecting the animal's stress levels and behavioral responses.[8][9][10] |
Troubleshooting Guides
Issue 1: High variability in operant alcohol self-administration data.
| Potential Cause | Troubleshooting Step |
| Inconsistent Acclimatization | Ensure all animals have a sufficient and consistent acclimatization period to the testing chambers and procedures before the start of the experiment. A minimum of 5 days is often recommended.[7] |
| Variable Drug Administration | Standardize the intraperitoneal (i.p.) injection procedure. Ensure the volume and concentration of the this compound solution are consistent across all animals. A typical dose used in rat studies is 1 mg/kg.[2] |
| Environmental Disturbances | Conduct experiments at the same time each day to minimize circadian effects.[7] Ensure the testing room has consistent lighting, minimal noise, and is free from strong odors.[1] |
| Experimenter Effects | The same experimenter should handle and inject the animals throughout the study to minimize variability due to handling style and scent.[3][9] |
Issue 2: Inconsistent results in progressive ratio breakpoint assays.
| Potential Cause | Troubleshooting Step |
| Animal Health | Screen animals for any health issues prior to and during the experiment, as illness can significantly impact motivation.[5] |
| Baseline Motivation Differences | Ensure animals have stable baseline responding for alcohol reward before introducing this compound. Consider pre-screening animals and excluding those with extremely low or high motivation. |
| Inadequate Training | Verify that all animals have been adequately trained on the progressive ratio schedule before the test day. |
Issue 3: Lack of effect of this compound in reinstatement models.
| Potential Cause | Troubleshooting Step |
| Timing of Drug Administration | Optimize the pre-treatment time for this compound administration before the reinstatement session. This may require a pilot study to determine the optimal window for the desired effect. |
| Strength of Reinstatement Cue/Stressor | Ensure the cue (e.g., light, tone) or stressor (e.g., footshock) is consistently applied and is of sufficient intensity to induce reinstatement in control animals. |
| Off-Target Behavioral Effects | At higher doses, this compound could potentially have sedative or other motor-impairing effects that might mask a specific effect on reinstatement. Include appropriate control measures to assess general activity levels. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Rats
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle appropriate for i.p. injection (e.g., a mixture of DMSO, Tween 80, and saline). The final concentration should be calculated to deliver the desired dose (e.g., 1 mg/kg) in a consistent injection volume (e.g., 1 ml/kg).
-
-
Animal Handling:
-
Gently handle the rat to minimize stress.
-
Securely hold the rat with its head slightly lowered to cause the abdominal organs to fall forward.
-
-
Injection Procedure:
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate briefly to ensure no body fluids are withdrawn, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the rat to its home cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions.
-
Visualizations
NPSR Signaling Pathway Antagonized by this compound
Caption: NPSR signaling pathway and the antagonistic action of this compound.
General Workflow for Behavioral Testing with this compound
Caption: A standardized workflow for conducting behavioral experiments with this compound.
References
- 1. ML-154 - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of P-glycoprotein in relation to passive membrane permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Practice Guidelines for the Management of Behavioral and Psychological Symptoms of Dementia: A Systematic Review With AGREE II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
identifying non-specific binding of ML154
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying potential non-specific binding of ML154, a selective antagonist of the Neuropeptide S Receptor (NPSR).
Troubleshooting Guide: Investigating Potential Non-Specific Binding of this compound
This guide provides a systematic workflow to investigate and identify potential non-specific binding of this compound in your experiments.
Initial Signs of Potential Non-Specific Effects
Before initiating extensive off-target screening, it's crucial to assess if your current experimental results suggest non-specific activity. Common indicators include:
-
Inconsistent Results with Other NPSR Antagonists: A structurally different NPSR antagonist produces a different or no phenotype.
-
Discrepancy with Genetic Validation: The phenotype observed with this compound differs from the phenotype observed when NPSR is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).[1]
-
High Concentration Required for Effect: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (IC50 ≈ 3.5 nM) for NPSR.[1][2]
-
Unexpected Cellular Toxicity: You observe cytotoxicity at concentrations where the on-target effect is expected to be saturated.[3]
If you observe any of these signs, proceed with the following experimental workflow to investigate potential non-specific binding.
Experimental Workflow for Identifying Non-Specific Binding
This workflow outlines a series of experiments to systematically characterize the on- and off-target activities of this compound.
Detailed Experimental Protocols
In Silico Off-Target Prediction
-
Objective: To predict potential off-targets of this compound based on its chemical structure, which can guide subsequent experimental validation.[4][5]
-
Methodology:
-
Obtain the Chemical Structure of this compound: Retrieve the SMILES or SDF file for this compound.
-
Utilize Prediction Tools: Employ computational platforms that predict protein targets based on ligand chemistry. Examples include:
-
Similarity-based methods: Compare the chemical fingerprint of this compound to libraries of compounds with known targets.
-
Machine learning models: Use trained algorithms to predict binding probabilities against a panel of off-targets.[6]
-
-
Analyze and Prioritize Predictions: Rank the predicted off-targets based on prediction confidence scores. Focus on targets that are functionally relevant to your experimental system.
-
Biochemical Assays
-
Objective: To quantitatively measure the binding affinity of this compound to its intended target (NPSR) and a panel of potential off-targets in a cell-free system.
-
Principle: This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to NPSR.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human NPSR.
-
Assay Setup: In a 96-well plate, combine the NPSR-containing membranes, a fixed concentration of a suitable radioligand for NPSR, and a range of concentrations of this compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand via filtration.[7]
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of this compound to determine the IC50, which can then be converted to a Ki value.
-
Cell-Based Assays
-
Objective: To assess the functional activity of this compound at NPSR and potential off-targets in a more physiologically relevant cellular environment.[8]
-
Principle: NPSR activation can lead to an increase in intracellular calcium. This assay measures the ability of this compound to block this agonist-induced calcium influx.
-
Methodology:
-
Cell Culture: Plate cells expressing NPSR in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a known NPSR agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader.[1][9]
-
Data Analysis: Determine the IC50 of this compound for the inhibition of the agonist-induced calcium signal.
-
-
Principle: NPSR signaling can modulate intracellular cyclic AMP (cAMP) levels. This assay measures the ability of this compound to antagonize agonist-induced changes in cAMP.
-
Methodology:
-
Cell Culture: Culture cells expressing NPSR.
-
Compound Incubation: Treat the cells with different concentrations of this compound.
-
Agonist Treatment: Add an NPSR agonist to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[10]
-
Data Analysis: Calculate the IC50 of this compound for the inhibition of the agonist-induced cAMP response.
-
On-Target Engagement Confirmation
-
Objective: To confirm that this compound binds to NPSR in intact cells.
-
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[11]
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.[12]
-
Fractionation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble NPSR at each temperature using Western blotting or another protein detection method.
-
Data Analysis: A positive target engagement is indicated by a shift in the melting curve of NPSR to a higher temperature in the presence of this compound.
-
Quantitative Data Summary
When evaluating the specificity of this compound, it is crucial to compare its potency at the intended target (NPSR) with its activity at other potential targets.
| Target | Assay Type | This compound Potency (IC50/Ki) | Interpretation |
| NPSR | Radioligand Binding | 3.5 nM (Ki)[2] | High-affinity on-target binding |
| NPSR | Calcium Mobilization | 0.96 nM (IC50)[2] | Potent on-target functional antagonism |
| NPSR | cAMP Assay | 45 nM (IC50)[2] | On-target functional antagonism |
| Off-Target X | Radioligand Binding | >10,000 nM (Ki) | Low-affinity off-target binding |
| Off-Target Y | Functional Assay | >10,000 nM (IC50) | No significant off-target functional activity |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern?
A1: Non-specific binding occurs when a compound, such as this compound, interacts with proteins other than its intended target (off-targets).[1] This can lead to misleading experimental results, unexpected side effects, or cellular toxicity, compromising the validity of research findings.
Q2: this compound is described as a "selective" antagonist. What does this mean?
A2: Selectivity is a relative term. It means that this compound binds to its intended target, NPSR, with significantly higher affinity than to other tested proteins. For example, this compound was shown to be selective for NPSR over a panel of 55 other receptors, channels, and transporters when tested at a concentration of 10 µM.[2] However, this does not exclude the possibility of interactions with other proteins not included in the screening panel, especially at higher concentrations.
Q3: My cellular assay requires a much higher concentration of this compound than its reported IC50. Does this indicate an off-target effect?
A3: It could be an indicator of an off-target effect.[1] However, other factors can also contribute to this discrepancy, such as poor cell permeability of the compound, high protein binding in the cell culture medium, or rapid metabolism of the compound by the cells. It is important to perform control experiments to rule out these possibilities.
Q4: How do I interpret the data from a broad off-target screening panel?
A4: When interpreting data from a large screening panel, consider the following:
-
Potency: A significant off-target interaction is generally considered to be within 100-fold of the on-target potency.
-
Functional Relevance: Is the identified off-target expressed in your experimental system and could its modulation explain the observed phenotype?
-
Orthogonal Validation: Can the off-target interaction be confirmed using a different assay format (e.g., a functional assay to complement a binding assay)?[8]
Q5: What are the next steps if I confirm a significant off-target effect for this compound?
A5: If a significant off-target effect is confirmed, you should:
-
Acknowledge the finding: Clearly report the off-target activity in your research.
-
Use a structurally unrelated NPSR antagonist: Confirm your on-target findings with a different chemical scaffold.[1]
-
Employ genetic approaches: Use techniques like siRNA or CRISPR to validate that the observed phenotype is due to the modulation of NPSR.[1]
-
Dose-response analysis: Use the lowest effective concentration of this compound that elicits the on-target effect to minimize off-target engagement.[1]
Signaling Pathway Diagram
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of NPSR Antagonists: ML154 vs. SHA 68
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Neuropeptide S receptor (NPSR) antagonists, ML154 and SHA 68. This document summarizes key experimental data on their performance and provides detailed methodologies for the cited experiments.
The Neuropeptide S (NPS) system has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety, depression, and substance use disorders. The development of potent and selective NPSR antagonists is crucial for elucidating the physiological roles of the NPS system and for advancing novel therapeutics. This guide focuses on a comparative analysis of two small molecule NPSR antagonists, this compound and SHA 68, presenting their known pharmacological properties, including potency, selectivity, and in vivo efficacy.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data for this compound and SHA 68, facilitating a direct comparison of their in vitro and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound and SHA 68 at the NPSR
| Compound | Assay Type | Species/Receptor Variant | Potency (IC₅₀/pA₂) | Citation |
| This compound | ERK Phosphorylation | Rat | IC₅₀: 9.3 nM | [1] |
| cAMP Response | Rat | IC₅₀: 22.1 nM | [1] | |
| Calcium Response | Rat | IC₅₀: 36.5 nM | [1] | |
| Functional Antagonism | Not Specified | pA₂: 9.98 | [1] | |
| SHA 68 | Calcium Mobilization | Human NPSR Asn¹⁰⁷ | IC₅₀: 22.0 nM | [2][3] |
| Calcium Mobilization | Human NPSR Ile¹⁰⁷ | IC₅₀: 23.8 nM | [2][3] | |
| Calcium Mobilization | Mouse NPSR | IC₅₀: 48.7 ± 14.7 nM | [2] | |
| Schild Analysis (Ca²⁺) | Human NPSR Asn¹⁰⁷ | pA₂: 7.771 | [2] | |
| Schild Analysis (Ca²⁺) | Human NPSR Ile¹⁰⁷ | pA₂: 7.554 | [2] | |
| Schild Analysis (Ca²⁺) | Mouse NPSR | pA₂: 8.06 | [4] |
Table 2: Selectivity Profile
| Compound | Selectivity Information | Citation |
| This compound | Displays no activity against vasopressin V₁B receptors. A broader selectivity panel is not extensively reported in the available literature. | [1] |
| SHA 68 | Tested at 10 µM and showed no agonistic or antagonistic activity against a panel of 14 unrelated G protein-coupled receptors (GPCRs), including vasopressin and oxytocin receptors. | [2][3] |
Table 3: Pharmacokinetic Parameters
| Compound | Species | Administration | T₁/₂ (half-life) | Additional Information | Citation |
| This compound | Rat | Not specified | Not specified | Brain penetrant. | [1] |
| SHA 68 | Mouse | i.v. (1 mg/kg) | 0.74 hours | CL: 4.29 mL/min/kg, Vss: 2.53 L/kg | [5] |
| Mouse | i.p. (2.5 mg/kg) | 0.43 hours | CL: 4.56 mL/min/kg | [5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Synthesis and pharmacological in vitro and in vivo profile of SHA 68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide), a selective antagonist of the Neuropeptide S receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHA 68 | Neuropeptide S Receptors | Tocris Bioscience [tocris.com]
- 4. Further studies on the pharmacological profile of the neuropeptide S receptor antagonist SHA 68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
ML154: A Comparative Guide to its Efficacy in Blocking Neuropeptide S Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML154, a potent and selective Neuropeptide S receptor (NPSR) antagonist, with other known NPSR inhibitors. The data presented herein is intended to assist researchers in making informed decisions for their preclinical studies by offering a detailed overview of the efficacy, experimental validation, and underlying signaling pathways associated with NPSR blockade.
Comparative Efficacy of NPSR Antagonists
The following table summarizes the in vitro and in vivo efficacy of this compound and other selected NPSR antagonists. This data has been compiled from various preclinical studies to provide a quantitative comparison of their potency and activity.
| Compound | Target | Assay Type | In Vitro Efficacy | In Vivo Efficacy | Reference |
| This compound | NPSR | Calcium Mobilization | IC50: 36.5 nM | Blocks alcohol-induced ERK-phosphorylation in the rat central amygdala (1 mg/kg, i.p.)[1] | [1][2] |
| cAMP Assay | IC50: 22.1 nM | Decreases operant alcohol self-administration in rats[1] | [1][2] | ||
| ERK Phosphorylation | IC50: 9.3 nM | Blocks NPS-induced hyperlocomotion in mice (in vivo active)[3] | [1][3] | ||
| pA2: 9.98 | [1][4] | ||||
| SHA 68 | NPSR (human Asn107) | Calcium Mobilization | IC50: 22.0 nM | Partially antagonizes NPS-induced hyperlocomotion in mice (50 mg/kg, i.p.) | [5] |
| NPSR (human Ile107) | Calcium Mobilization | IC50: 23.8 nM | [5] | ||
| Mouse NPSR | Calcium Mobilization | IC50: 48.7 nM | [6] | ||
| pA2: ~8 | [7] | ||||
| NPSR-QA1 | NPSR | Not Specified | Potent in vitro antagonist | Decreased discriminative cue-induced cocaine relapse (15-30 mg/kg, i.p.) | [4] |
| [D-Cys(tBu)⁵]NPS | NPSR | Not Specified | Not Specified | Markedly inhibited cocaine relapse behavior (10-30 nmol/rat, site-specific injection) | [4] |
NPSR Signaling Pathways
Neuropeptide S (NPS) binding to its receptor (NPSR), a G protein-coupled receptor, activates multiple downstream signaling cascades. The primary pathways involve the coupling to Gq and Gs proteins, leading to intracellular calcium mobilization and cyclic AMP (cAMP) accumulation, respectively.[8] Furthermore, NPSR activation stimulates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7] this compound and other antagonists act by competitively binding to NPSR, thereby blocking the initiation of these downstream signals.
Caption: NPSR signaling pathways blocked by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following NPSR activation.
Principle: NPSR activation by NPS leads to Gq protein activation, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This change in calcium concentration is detected by a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Seed CHO-K1 or HEK293 cells stably expressing NPSR in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) loading buffer to each well. Incubate the plate at 37°C for 1 hour.
-
Compound Addition: Add varying concentrations of the NPSR antagonist (e.g., this compound) to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of NPS (e.g., EC80) to all wells.
-
Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist's potency is determined by the degree of inhibition of the NPS-induced calcium signal, and IC50 values are calculated.
Caption: Workflow for the calcium mobilization assay.
cAMP Assay
This assay quantifies the change in intracellular cyclic AMP levels, a key second messenger in the Gs-coupled signaling pathway of NPSR.
Principle: NPSR activation can also couple to Gs proteins, which activate adenylyl cyclase to produce cAMP from ATP. The level of cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
Protocol:
-
Cell Culture: Plate NPSR-expressing cells in a suitable multi-well plate and culture.
-
Compound Incubation: Pre-incubate the cells with different concentrations of the NPSR antagonist.
-
Stimulation: Add a known concentration of NPS, often in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Add the detection reagents (e.g., HTRF donor and acceptor antibodies) and incubate.
-
Signal Measurement: Read the plate on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Calculate the IC50 value of the antagonist based on the inhibition of the NPS-stimulated cAMP production.
Caption: Workflow for the cAMP assay.
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK, a downstream target of the MAPK pathway activated by NPSR.
Principle: NPSR activation triggers a signaling cascade that leads to the phosphorylation and activation of ERK1/2. The amount of phosphorylated ERK (p-ERK) can be quantified using various methods, such as Western blotting or cell-based ELISA.
Protocol (Cell-based ELISA):
-
Cell Culture: Grow NPSR-expressing cells in a 96-well plate.
-
Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for a few hours before the experiment.
-
Antagonist Treatment: Treat the cells with varying concentrations of the NPSR antagonist.
-
NPS Stimulation: Add a fixed concentration of NPS and incubate for a short period (e.g., 5-15 minutes).
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody specific for p-ERK, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Development: Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
Normalization: Normalize the p-ERK signal to the total protein content in each well.
-
Data Analysis: Determine the IC50 of the antagonist by the reduction in NPS-induced ERK phosphorylation.
Caption: Workflow for the ERK phosphorylation assay.
Conclusion
This compound demonstrates high potency in blocking the major signaling pathways activated by NPSR, including calcium mobilization, cAMP production, and ERK phosphorylation. Its efficacy, both in vitro and in vivo, makes it a valuable tool for researchers investigating the physiological and pathological roles of the NPS/NPSR system. This guide provides a comparative framework and detailed experimental protocols to facilitate the selection and validation of NPSR antagonists for preclinical research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Further studies at neuropeptide s position 5: discovery of novel neuropeptide S receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Composition and method for neuropeptide S receptor (NPSR) antagonists | RTI [rti.org]
- 6. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative analysis of ML154 and other NPSR inhibitors
A Comparative Analysis of ML154 and Other Neuropeptide S Receptor (NPSR) Inhibitors
Introduction
The Neuropeptide S (NPS) system, comprising the 20-amino acid neuropeptide S and its cognate G protein-coupled receptor (NPSR), is a key modulator of various physiological processes, including arousal, anxiety, memory, and addiction.[1][2] The NPSR signals through multiple intracellular pathways, primarily by coupling to Gαs and Gαq proteins, leading to the accumulation of cyclic AMP (camp) and mobilization of intracellular calcium (Ca2+), respectively.[3][4] Additionally, activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway has been reported.[2] Given its role in various neuropathological states, the NPSR has emerged as a promising therapeutic target, prompting the development of selective antagonists.
This guide provides a comparative analysis of the pharmacological properties of the probe compound this compound and other notable NPSR inhibitors, with a focus on their in vitro potency, selectivity, and functional effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of the NPS/NPSR system.
Comparative Analysis of NPSR Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and other representative NPSR antagonists.
Table 1: In Vitro Potency of NPSR Antagonists
| Compound | Assay Type | Species/Cell Line | Potency (IC50/pA2/pKB) | Citation(s) |
| This compound | Calcium Mobilization | --- | IC50: 22.1 nM | [1] |
| cAMP Accumulation | --- | IC50: 36.5 nM | [1] | |
| ERK Phosphorylation | CHO-NPSR | IC50: 9.3 nM | [2] | |
| SHA 68 | Calcium Mobilization | Human NPSR (Asn107) | IC50: 22.0 nM | [5] |
| Calcium Mobilization | Human NPSR (Ile107) | IC50: 23.8 nM | [5] | |
| Calcium Mobilization | Mouse NPSR | pA2: 8.06 | [6] | |
| [tBu-D-Gly5]NPS | Calcium Mobilization | Rat NPSR | pKB: 7.42; pA2: 7.17 | [7] |
| ML079 | [125I]Y10-hNPS Displacement | --- | IC50: 190 nM | [8] |
| Calcium Mobilization | --- | IC50: 1585 nM | [8] |
Table 2: Selectivity Profile of NPSR Antagonists
| Compound | Selectivity Information | Citation(s) |
| This compound | No significant activity against the vasopressin V1B receptor, which has the closest homology to NPSR. | [2] |
| SHA 68 | Displays no significant activity against a panel of 14 other G protein-coupled receptors, including vasopressin and oxytocin receptors. | [5] |
| ML079 | No significant activity against the muscarinic acetylcholine M1 receptor. | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NPSR signaling cascade and a typical experimental workflow for characterizing NPSR antagonists.
Caption: NPSR Signaling Cascade.
Caption: Experimental Workflow for NPSR Antagonist Characterization.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize NPSR inhibitors are provided below.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the NPS-induced increase in intracellular calcium concentration, which is a hallmark of NPSR activation via the Gαq pathway.
-
Cell Line: CHO (Chinese Hamster Ovary) or HEK293 (Human Embryonic Kidney 293) cells stably expressing the NPSR.[9][10]
-
Reagents:
-
Protocol:
-
Cell Plating: Seed NPSR-expressing cells into black, clear-bottom 96- or 384-well plates and culture overnight.[10]
-
Dye Loading: Remove culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate for 1 hour at 37°C.[9][10]
-
Compound Pre-incubation: Add test compounds (potential antagonists) at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation & Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).[12] Measure baseline fluorescence, then add a pre-determined concentration of NPS (typically EC80) to all wells and immediately begin kinetic fluorescence measurements.
-
Data Analysis: The increase in fluorescence upon NPS addition reflects the intracellular calcium concentration. The inhibitory effect of the test compound is calculated relative to controls (vehicle-treated and NPS-only treated wells). IC50 values are determined from the dose-response curves.
-
cAMP Accumulation Assay
This assay quantifies the modulation of intracellular cAMP levels, a secondary messenger produced upon NPSR activation of the Gαs pathway.
-
Cell Line: CHO or HEK293 cells stably expressing the NPSR.
-
Reagents:
-
Protocol:
-
Cell Plating: Seed NPSR-expressing cells into 96- or 384-well plates and culture overnight.
-
Compound Incubation: Aspirate the culture medium. Pre-incubate the cells with various concentrations of the test antagonist in stimulation buffer.
-
Agonist Stimulation: Add NPS (at a concentration that elicits a submaximal response, e.g., EC80) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.
-
Cell Lysis and Detection: Add cell lysis buffer provided in the detection kit. The lysate is then processed according to the manufacturer's instructions for the specific cAMP detection technology (e.g., HTRF, AlphaScreen).[4]
-
Data Analysis: The signal generated is inversely (in competitive assays) or directly proportional to the amount of cAMP produced. The antagonist's effect is measured by its ability to reduce the NPS-stimulated cAMP production. IC50 values are calculated from the resulting dose-response curves.
-
ERK Phosphorylation Assay
This assay measures the phosphorylation of ERK1/2, a downstream event in the NPSR-activated MAPK signaling cascade.
-
Cell Line: CHO or HEK293 cells stably expressing the NPSR.
-
Reagents:
-
Protocol (using In-Cell Western as an example):
-
Cell Plating and Starvation: Seed NPSR-expressing cells in 96-well plates. Once confluent, starve the cells in serum-free medium for 4-18 hours to reduce basal ERK phosphorylation.[14]
-
Compound Pre-incubation: Pre-treat cells with various concentrations of the test antagonist for a specified duration.
-
Agonist Stimulation: Add NPS and incubate for a short period (typically 5-10 minutes) at 37°C, as ERK phosphorylation is often transient.[16]
-
Fixation and Permeabilization: Terminate the stimulation by removing the medium and fixing the cells with formaldehyde. Permeabilize the cells with a detergent (e.g., Triton X-100).[16]
-
Immunostaining: Block non-specific binding sites. Incubate with a primary antibody cocktail against phospho-ERK1/2 and a normalization protein (e.g., total ERK). Follow with incubation with species-specific secondary antibodies conjugated to different fluorophores.
-
Signal Detection: Scan the plate using an imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for phospho-ERK and normalize it to the total ERK signal. The inhibitory effect of the antagonist is determined by the reduction in the NPS-induced phospho-ERK signal, and IC50 values are derived from dose-response curves.
-
Conclusion
The development of potent and selective NPSR antagonists like this compound and SHA 68 has provided valuable tools for elucidating the physiological roles of the NPS/NPSR system. This compound exhibits a notable bias, preferentially blocking the ERK phosphorylation pathway over calcium and cAMP signaling, which may offer a nuanced approach to modulating NPSR activity.[1] In contrast, other antagonists like SHA 68 and ML079 show different profiles, highlighting the diverse pharmacology within this class of inhibitors.[5][8] The choice of an appropriate antagonist for a specific research question will depend on the desired pharmacological profile, including potency, selectivity, and pathway bias. The experimental protocols detailed in this guide provide a framework for the systematic characterization of novel NPSR inhibitors, facilitating the discovery of new therapeutic agents for a range of neurological and psychiatric disorders.
References
- 1. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. SHA 68 | Neuropeptide S Receptors | Tocris Bioscience [tocris.com]
- 6. Further studies on the pharmacological profile of the neuropeptide S receptor antagonist SHA 68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [tBu-D-Gly5]NPS, a pure and potent antagonist of the neuropeptide S receptor: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 6, Calcium mobilization assay protocol for the CHO-NPSR cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
A Comparative Guide to the In Vivo Validation of Compounds Modulating Alcohol Reward
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four classes of pharmacological compounds with the potential to modulate alcohol reward, a critical component in the development of alcohol use disorder (AUD). As the requested compound, ML154, is not documented in scientific literature concerning alcohol reward, this guide focuses on well-characterized alternatives targeting key neurotransmitter systems implicated in the reinforcing effects of alcohol. The data presented here are derived from preclinical in vivo studies and are intended to inform further research and drug development efforts.
Introduction to Alcohol Reward Pathways
The rewarding effects of alcohol are primarily mediated by the mesolimbic dopamine system, often referred to as the brain's "reward pathway." This circuit involves several key brain regions and neurotransmitter systems:
-
Dopaminergic System: Alcohol increases dopamine release in the nucleus accumbens (NAc), a central hub for reward processing. This surge in dopamine is associated with the pleasurable and reinforcing effects of alcohol[1][2].
-
GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Alcohol enhances the activity of GABA-A receptors, leading to sedation and anxiolysis. This potentiation of GABAergic signaling in regions like the ventral tegmental area (VTA) can disinhibit dopamine neurons, further contributing to dopamine release in the NAc[3][4][5][6].
-
Glutamatergic System: Glutamate is the major excitatory neurotransmitter. Alcohol inhibits the function of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors. This inhibition is thought to contribute to the intoxicating effects of alcohol and can disrupt synaptic plasticity[4][7][8][9].
-
Opioid System: Alcohol consumption leads to the release of endogenous opioids (e.g., endorphins), which act on opioid receptors. Activation of mu-opioid receptors, in particular, is believed to play a significant role in the rewarding effects of alcohol, partly by modulating dopamine release[10][11][12][13][14].
This guide will examine compounds that modulate these four systems: an opioid receptor antagonist (Naltrexone), a GABA-B receptor agonist (Baclofen), an NMDA receptor antagonist (Memantine), and a dopamine D1 receptor antagonist (SCH-23390). Their effects will be compared across three standard preclinical models of alcohol reward and consumption.
Comparison of Pharmacological Agents on Alcohol-Related Behaviors
The following tables summarize the quantitative effects of the selected compounds in three widely used in vivo models: Operant Alcohol Self-Administration, Two-Bottle Choice, and Conditioned Place Preference.
| Compound | Target | Dose Range | Animal Model | Key Findings in Operant Self-Administration | Citation(s) |
| Naltrexone | Opioid Receptor Antagonist | 0.1 - 10 mg/kg (s.c. or i.p.) | Rats | Dose-dependently decreases alcohol self-administration. Subcutaneous administration is more potent than intraperitoneal. Reduces consummatory behaviors in males and appetitive behaviors in females. | [2][15][16][17][18] |
| Baclofen | GABA-B Receptor Agonist | 1.7 - 5.6 mg/kg (i.p.) | Rats | Dose-dependently reduces responding for alcohol. Lengthens the time between self-administered drinks. | [3][10][19][20] |
| Memantine | NMDA Receptor Antagonist | 12.5 - 50 mg/kg | Rats | Reduces alcohol self-administration in both non-dependent and post-dependent rats. Does not appear to reduce the motivation to seek alcohol. | [21][22][23] |
| SCH-23390 | Dopamine D1 Receptor Antagonist | 0.5 - 2.0 µg (intra-NAc) | Rats | Reduces total responding for alcohol by shortening the duration of the self-administration session without affecting the rate of response. | [24] |
| Compound | Target | Dose Range | Animal Model | Key Findings in Two-Bottle Choice | Citation(s) |
| Naltrexone | Opioid Receptor Antagonist | 1 - 75 mg/kg (i.p.) | Mice | Significantly reduces alcohol preference, particularly during the dark (active) cycle. | [11] |
| Baclofen | GABA-B Receptor Agonist | 30 - 60 mg/day (human equiv.) | Humans | Reduces the number of drinks per drinking day in a dose-dependent manner. | [19][25][26] |
| Memantine | NMDA Receptor Antagonist | 4.8 mg/day (rat equiv.) | Rats | Reduces the alcohol deprivation effect (increased consumption after a period of abstinence). | [23] |
| SCH-23390 | Dopamine D1 Receptor Antagonist | Not extensively studied in this paradigm for alcohol. | - | - | - |
| Compound | Target | Dose Range | Animal Model | Key Findings in Conditioned Place Preference (CPP) | Citation(s) |
| Naltrexone | Opioid Receptor Antagonist | 1 - 75 mg/kg (i.p.) | Mice | Significantly decreases the time spent in the alcohol-paired chamber, indicating a reduction in the rewarding effects of alcohol. | [11] |
| Baclofen | GABA-B Receptor Agonist | Not extensively studied in this paradigm for alcohol. | - | - | - |
| Memantine | NMDA Receptor Antagonist | 3.0 - 10 mg/kg (i.p.) | Rats | Blocks the reinstatement of an extinguished alcohol-induced CPP, suggesting a role in preventing relapse. | |
| SCH-23390 | Dopamine D1 Receptor Antagonist | Not extensively studied in this paradigm for alcohol. | - | - | - |
Detailed Experimental Protocols
Operant Alcohol Self-Administration
This model assesses the motivation to work for alcohol.
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
Procedure:
-
Training: Rats are first trained to press a lever to receive a sweetened solution (e.g., sucrose or saccharin).
-
Fading: The concentration of the sweetener is gradually reduced while alcohol (e.g., 10% ethanol) is introduced and its concentration is increased.
-
Maintenance: Once stable responding for the alcohol solution is established, animals are put on a schedule of reinforcement, such as a fixed-ratio (FR) schedule where a set number of lever presses are required for each reward.
-
Drug Testing: Prior to a self-administration session, animals are administered the test compound or vehicle. The number of lever presses, amount of alcohol consumed, and patterns of responding are recorded and compared between drug and vehicle conditions.
Two-Bottle Choice
This paradigm measures alcohol preference.
Apparatus: Home cages equipped with two drinking bottles.
Procedure:
-
Acclimation: Animals are singly housed and acclimated to the home cage.
-
Presentation: Animals are given continuous or intermittent access to two bottles: one containing water and the other an alcohol solution (e.g., 10% ethanol).
-
Measurement: The volume of liquid consumed from each bottle is measured daily. The positions of the bottles are alternated daily to control for side preference.
-
Drug Administration: The test compound can be administered systemically before the measurement period, or in some cases, mixed with the drinking water (though this can affect palatability).
-
Data Analysis: Alcohol consumption (g/kg body weight) and preference ratio (volume of alcohol solution consumed / total volume of fluid consumed) are calculated.
Conditioned Place Preference (CPP)
This model assesses the rewarding properties of alcohol by measuring an animal's preference for an environment previously paired with alcohol administration.
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-Test (Baseline): The animal is allowed to freely explore all three chambers, and the time spent in each chamber is recorded to determine any initial preference.
-
Conditioning: Over several days, the animal receives injections of alcohol (e.g., 1.5 g/kg, i.p.) and is confined to one of the outer chambers. On alternate days, the animal receives a vehicle injection (e.g., saline) and is confined to the other outer chamber.
-
Post-Test: The animal is again allowed to freely explore all three chambers, and the time spent in each chamber is recorded.
-
Drug Testing: To test the effect of a compound on the rewarding properties of alcohol, the compound can be administered before the alcohol conditioning sessions. To test its effect on the expression of preference, it can be administered before the post-test.
-
Data Analysis: A preference score is calculated as the time spent in the alcohol-paired chamber during the post-test minus the time spent in the same chamber during the pre-test. A positive score indicates a preference for the alcohol-paired environment.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in alcohol reward and the proposed mechanisms of action for the compared compounds.
Caption: Simplified overview of alcohol's effects on the reward pathway.
Naltrexone (Opioid Receptor Antagonist)
Caption: Naltrexone blocks opioid receptors, reducing alcohol's rewarding effects.
Baclofen (GABA-B Receptor Agonist)
Caption: Baclofen activates GABA-B receptors, inhibiting dopamine release.
Memantine (NMDA Receptor Antagonist)
References
- 1. Understanding Opioid Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of naltrexone administered repeatedly across 30 or 60 days on ethanol consumption using a limited access procedure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Alcohol Related Changes in Regulation of NMDA Receptor Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NALTREXONE EFFECTS ON SUBJECTIVE RESPONSES TO ALCOHOL IN THE HUMAN LABORATORY: A SYSTEMATIC REVIEW AND META-ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of memantine on cue-induced alcohol craving in recovering alcohol-dependent patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Alcohol and NMDA receptor: current research and future direction [frontiersin.org]
- 8. Low doses of naltrexone reduce palatability and consumption of ethanol in outbred rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NMDA Receptor and Alcohol Addiction - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effect of baclofen on alcohol and sucrose self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The efficacy of (+)-Naltrexone on alcohol preference and seeking behaviour is dependent on light-cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Figure 2.5, Actions of Addictive Substances on the Brain - Facing Addiction in America - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dopamine D1 receptor blockade impairs alcohol seeking without reducing dorsal striatal activation to cues of alcohol availability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potency of naltrexone to reduce ethanol self-administration in rats is greater for subcutaneous versus intraperitoneal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Specific and Nonspecific Effects of Naltrexone on Goal-Directed and Habitual Models of Alcohol Seeking and Drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of naltrexone and LY255582 on ethanol maintenance, seeking, and relapse responding by alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Naltrexone alters alcohol self-administration behaviors and hypothalamic-pituitary-adrenal axis activity in a sex-dependent manner in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Use of Baclofen as a Treatment for Alcohol Use Disorder: A Clinical Practice Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Baclofen-induced reduction of alcohol reinforcement in alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Memantine reduces alcohol drinking but not relapse in alcohol-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Long-lasting effect of NMDA receptor antagonist memantine on ethanol-cue association and relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evidence for alcohol anti-craving properties of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Alcohol Self-Administration: Further Examination of the Role of Dopamine Receptors in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimal Dose of Baclofen for the Treatment of Alcohol Use Disorder: A Systematic Review and Dose-Response Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Dose-response effect of baclofen in reducing daily alcohol intake in alcohol dependence: secondary analysis of a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Biased Antagonism: A Comparative Analysis of ML154 and Other Neuropeptide S Receptor Ligands
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacology of G protein-coupled receptor (GPCR) ligands is paramount. This guide provides an objective comparison of the biased antagonism of ML154, a potent Neuropeptide S Receptor (NPSR) antagonist, with other key NPSR ligands. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of functional selectivity at the NPSR.
The Neuropeptide S (NPS) system is implicated in a range of physiological processes, including arousal, anxiety, and addiction, making its receptor, NPSR, a compelling therapeutic target. The concept of biased agonism, and by extension biased antagonism, posits that ligands can preferentially block one downstream signaling pathway over another, offering the potential for more targeted therapeutics with fewer side effects. NPSR is known to couple to multiple G protein pathways, primarily Gs (leading to cAMP production) and Gq (leading to intracellular calcium mobilization), as well as engaging β-arrestin pathways which can mediate distinct cellular outcomes, including ERK phosphorylation.
This guide will compare this compound with other NPSR antagonists, including the reportedly biased antagonist SHA68 and the unbiased antagonist ML079, as well as a biased agonist, to provide a comprehensive overview of functional selectivity at this receptor.
Quantitative Comparison of NPSR Ligands
The following table summarizes the reported potency of this compound and comparator compounds in various functional assays. This data highlights the differential effects of these ligands on distinct NPSR-mediated signaling pathways.
| Compound | Ligand Type | Target Pathway | Potency (IC50/pA2/EC50) | Reported Bias |
| This compound | Antagonist | ERK Phosphorylation | IC50: 9.3 nM | Suggested bias towards ERK over cAMP and Ca2+ pathways |
| cAMP Response | IC50: 22.1 nM | |||
| Calcium Mobilization | IC50: 36.5 nM | |||
| SHA68 | Biased Antagonist | Calcium Mobilization | IC50: 22.0 nM (hNPSR Asn107) | >20-fold selectivity for Calcium over cAMP pathway[1] |
| cAMP Response | IC50: 583 nM[1] | |||
| ML079 | Unbiased Antagonist | Calcium Mobilization | IC50: ~250 nM | Functionally equal antagonism for both pathways[1] |
| cAMP Response | IC50: ~250 nM | |||
| Tetrapeptide Analog 4 | Biased Agonist | Calcium Mobilization | EC50: Potent (specific value not available in abstract) | Bias towards Calcium over cAMP pathway |
| cAMP Response | EC50: Less potent (specific value not available in abstract) |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
The diagram above illustrates the primary signaling cascades initiated upon NPSR activation. The receptor can couple to Gs and Gq proteins, leading to cAMP production and calcium mobilization, respectively. Additionally, it can activate β-arrestin-mediated pathways, resulting in ERK phosphorylation. Biased ligands can selectively modulate one or more of these pathways.
This workflow outlines the key steps in characterizing the biased antagonism of a compound at the NPSR. It involves expressing the receptor in a suitable cell line, performing a panel of functional assays to measure downstream signaling, and analyzing the data to determine potency and calculate bias factors.
Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for interpreting the presented data. Below are detailed methodologies for the key experiments cited.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit NPS-induced increases in intracellular calcium, a hallmark of Gq pathway activation.
-
Cell Line: HEK293 cells stably expressing the human Neuropeptide S Receptor (hNPSR).
-
Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, Gq activation leads to the release of intracellular calcium stores, causing an increase in fluorescence intensity.
-
Protocol:
-
Cells are seeded into 384-well microplates and incubated overnight.
-
The growth medium is removed, and cells are loaded with the calcium-sensitive dye in a buffered salt solution for 1 hour at 37°C.
-
Antagonist compounds (e.g., this compound, SHA68) are added to the wells and pre-incubated for 15-30 minutes.
-
The plate is then placed in a fluorescent imaging plate reader (FLIPR).
-
A baseline fluorescence is recorded before the addition of an EC80 concentration of Neuropeptide S (NPS).
-
The fluorescence intensity is monitored in real-time to measure the calcium response.
-
Data is analyzed to determine the IC50 values of the antagonists.
-
cAMP Accumulation Assay
This assay quantifies the inhibition of NPS-stimulated cyclic AMP production, which is mediated by the Gs pathway.
-
Cell Line: HEK293 cells stably expressing hNPSR.
-
Assay Principle: Competitive immunoassay formats such as Homogeneous Time-Resolved Fluorescence (HTRF) are commonly used. In this format, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Protocol:
-
Cells are cultured and seeded in 384-well plates.
-
Cells are pre-incubated with the antagonist compounds at various concentrations.
-
An EC80 concentration of NPS is added to stimulate cAMP production, and the cells are incubated for 30 minutes at room temperature.
-
Lysis buffer containing the HTRF reagents (a cAMP-d2 tracer and a europium cryptate-labeled anti-cAMP antibody) is added.
-
After a further incubation period (e.g., 1 hour), the HTRF signal is read on a compatible plate reader.
-
A decrease in the HTRF signal corresponds to an increase in cellular cAMP. IC50 values for the antagonists are calculated from the concentration-response curves.
-
ERK Phosphorylation Assay
This assay measures the modulation of NPS-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector of both G-protein and β-arrestin pathways.
-
Cell Line: HEK293 cells stably expressing hNPSR.
-
Assay Principle: A common method is the AlphaScreen SureFire assay, a bead-based immunoassay that detects phosphorylated ERK.
-
Protocol:
-
Cells are seeded in 384-well plates and grown overnight.
-
The cells are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Antagonist compounds are added and pre-incubated.
-
Cells are then stimulated with an EC80 concentration of NPS for a short period (e.g., 5-10 minutes).
-
The stimulation is stopped by lysing the cells.
-
The lysate is transferred to a new plate, and the AlphaScreen beads, conjugated to antibodies specific for total and phosphorylated ERK, are added.
-
After incubation in the dark, the plate is read on an AlphaScreen-compatible reader.
-
The signal is proportional to the amount of phosphorylated ERK. IC50 values are determined from the inhibition curves.
-
Conclusion
The available data suggests that this compound exhibits a degree of biased antagonism at the Neuropeptide S Receptor, with a preference for inhibiting the ERK phosphorylation pathway over cAMP and calcium mobilization pathways. This profile distinguishes it from the unbiased antagonist ML079, which blocks both Gs and Gq signaling with equal potency, and the biased antagonist SHA68, which shows a marked preference for the Gq (calcium) pathway[1]. The existence of biased agonists, such as the tetrapeptide analog 4, further underscores the potential for fine-tuning NPSR signaling to achieve specific therapeutic outcomes.
A comprehensive understanding of the biased antagonism of this compound and other NPSR ligands requires further investigation, including head-to-head studies that directly quantify bias factors using standardized operational models and a broader range of signaling readouts, such as β-arrestin recruitment assays. The experimental protocols provided in this guide offer a foundation for such comparative studies. By dissecting the functional selectivity of these compounds, researchers can better elucidate the physiological roles of different NPSR signaling pathways and advance the development of novel, pathway-selective therapeutics.
References
Unveiling the Selectivity of ML154: A Comparative Guide for NPSR Antagonism
For researchers, scientists, and drug development professionals, the validation of a compound's selectivity is paramount to its utility as a pharmacological tool and its potential as a therapeutic agent. This guide provides a comprehensive comparison of ML154's selectivity for the Neuropeptide S Receptor (NPSR) over other G-protein coupled receptors (GPCRs), supported by available experimental data and detailed methodologies.
This compound (CID-46930969) has emerged as a potent antagonist of the Neuropeptide S Receptor (NPSR), a GPCR implicated in a range of physiological processes including arousal, anxiety, and wakefulness.[1] A critical aspect of its validation is the assessment of its selectivity, ensuring that its observed effects are mediated through NPSR and not due to off-target interactions with other GPCRs. This guide delves into the experimental evidence validating this compound's selectivity, offering a clear comparison with its activity at other GPCRs.
Quantitative Analysis of this compound Selectivity
To ascertain the selectivity of this compound, it has been evaluated against other GPCRs, particularly those with sequence homology to NPSR. The following table summarizes the available quantitative data on this compound's activity at NPSR and its lack of significant activity at other tested GPCRs.
| Target Receptor | Assay Type | This compound Activity | Reference |
| NPSR | cAMP Functional Assay | Potent Antagonist | [1] |
| NPSR | Calcium Mobilization Assay | Potent Antagonist | [1] |
| Vasopressin V1b Receptor (AVPR1B) | Calcium Mobilization Assay | No effect up to 10 µM | [2] |
| Purinergic Receptors | Calcium Mobilization Assay | No effect up to 10 µM | [2] |
| Muscarinic M1 Receptor (CHRM1) | Calcium Mobilization Assay | Counterscreened (Specific data not publicly available) | [1] |
Table 1: Summary of this compound's selectivity for NPSR over other GPCRs. The data demonstrates this compound's potent antagonism at NPSR without significant off-target effects on the tested receptors at concentrations up to 10 µM.
The selection of the Vasopressin V1b Receptor (AVPR1B) for counterscreening was particularly strategic, as it is the most homologous GPCR to NPSR, with approximately 28% protein sequence similarity.[2] The lack of activity at AVPR1B at a high concentration strongly supports the selectivity of this compound for NPSR.
Experimental Protocols
The validation of this compound's selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the key assays cited.
NPSR Functional Assays
The antagonistic activity of this compound at the Neuropeptide S Receptor was confirmed using two distinct functional assays that measure the downstream signaling consequences of receptor activation.
1. cAMP Accumulation Assay (Gs Pathway):
This assay quantifies the inhibition of Neuropeptide S (NPS)-induced cyclic adenosine monophosphate (cAMP) production.
-
Cell Line: A stable cell line expressing human NPSR (e.g., HEK293 or CHO cells).
-
Principle: NPSR activation by its endogenous ligand, NPS, leads to the activation of Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. This compound, as an antagonist, will block this NPS-induced cAMP production.
-
Protocol Outline:
-
Cells are seeded in a multi-well plate and incubated.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Cells are then stimulated with a fixed concentration of NPS (typically EC80) to induce cAMP production.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
-
The inhibitory effect of this compound is determined by quantifying the reduction in the NPS-induced cAMP signal.
-
2. Intracellular Calcium Mobilization Assay (Gq Pathway):
This assay measures the inhibition of NPS-induced release of intracellular calcium.
-
Cell Line: A stable cell line expressing human NPSR.
-
Principle: NPSR can also couple to Gq protein, leading to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. This compound will block this calcium mobilization.
-
Protocol Outline:
-
Cells are seeded in a multi-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound or vehicle are added to the wells.
-
Cells are then stimulated with a fixed concentration of NPS (typically EC80).
-
The change in fluorescence, corresponding to the intracellular calcium concentration, is measured in real-time.
-
The antagonistic activity of this compound is determined by the reduction in the NPS-induced fluorescence signal.
-
GPCR Selectivity Counterscreening Assays
To assess off-target effects, this compound is tested against a panel of other GPCRs using similar functional assay formats.
Calcium Mobilization Assay for AVPR1B and CHRM1:
-
Cell Lines: Stable cell lines expressing the human Vasopressin V1b Receptor (AVPR1B) or the human Muscarinic M1 Receptor (CHRM1).
-
Principle: The methodology is analogous to the NPSR calcium mobilization assay. The respective endogenous agonists (Arginine Vasopressin for AVPR1B and Acetylcholine for CHRM1) are used to stimulate the receptors.
-
Protocol Outline:
-
Cells expressing the off-target receptor are loaded with a calcium-sensitive dye.
-
Cells are pre-incubated with a high concentration of this compound (e.g., 10 µM).
-
The cells are then stimulated with the EC80 concentration of their respective agonist.
-
The fluorescence signal is measured to determine if this compound has any inhibitory effect on the agonist-induced calcium mobilization. A lack of significant reduction in the signal indicates selectivity for NPSR.
-
Visualizing the Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams illustrate the NPSR signaling pathway and the general workflow for assessing GPCR antagonist selectivity.
Caption: NPSR Signaling Pathway and Point of this compound Antagonism.
Caption: Experimental Workflow for Validating GPCR Antagonist Selectivity.
Conclusion
References
Reproducibility of ML154 Effects: A Comparative Guide for Researchers
A comprehensive analysis of the Neuropeptide S Receptor antagonist ML154, detailing its mechanism of action, and discussing the critical role of animal strain selection in the reproducibility of its effects. This guide provides researchers, scientists, and drug development professionals with available experimental data and protocols to inform study design and interpretation.
Introduction
This compound is a selective, non-peptide antagonist of the Neuropeptide S receptor (NPSR)[1][2]. It has demonstrated potential in preclinical models for treating conditions such as alcoholism by reducing alcohol self-administration in rats[1][2]. The efficacy of this compound is attributed to its ability to inhibit Neuropeptide S (NPS)-induced signaling cascades, including intracellular calcium mobilization, cyclic adenosine monophosphate (cAMP) formation, and extracellular signal-regulated kinase (ERK) activation[2].
Despite its promise, the reproducibility of the pharmacological effects of this compound across different animal strains remains a critical and underexplored area. It is well-established that the genetic background of animal strains can significantly influence physiological and behavioral responses to pharmacological agents. This guide synthesizes the available information on this compound and NPSR signaling, provides a framework for understanding potential strain-dependent variability, and presents detailed experimental protocols from existing studies.
NPSR Signaling Pathway and this compound's Mechanism of Action
The Neuropeptide S receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Neuropeptide S (NPS), activates multiple intracellular signaling pathways. This activation is implicated in the modulation of arousal, anxiety, and addiction-related behaviors. This compound exerts its effects by competitively binding to NPSR and preventing the downstream signaling cascade initiated by NPS.
Activation of NPSR leads to the coupling of both Gs and Gq proteins[3]. This dual coupling initiates two primary signaling cascades:
-
Gs-protein pathway : Activation of adenylyl cyclase (AC), leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
-
Gq-protein pathway : Activation of phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium[1].
Downstream of these initial events, the signaling cascade involves the activation of inositol trisphosphate (IP3) and ryanodine receptors, causing calcium release from the endoplasmic reticulum. This is followed by the activation of store-operated calcium channels, allowing for the influx of extracellular calcium[2]. The mitogen-activated protein kinase (MAPK) pathway is also implicated in NPSR signaling[4]. This compound, as an NPSR antagonist, blocks these signaling events.
Comparison of this compound Effects in Different Animal Strains
Direct comparative studies on the effects of this compound in different animal strains are currently limited in the published literature. However, by examining studies using this compound and other NPSR antagonists in various rodent models, we can infer potential areas of variability. The following table summarizes key findings.
| Compound | Effect Measured | Animal Species/Strain | Dose | Outcome | Reference |
| This compound | Food Intake | Rat (Strain not specified) | Not specified (icv admin) | Completely antagonized NPS-induced effects on food intake. | [4] |
| Compound 14b | Locomotor Activity | Mouse (C57/Bl6) | 3 mg/kg (i.p.) | Blocked NPS-stimulated locomotor activity. | [5] |
Note: The lack of comprehensive, direct comparisons highlights a significant knowledge gap. Researchers should consider the known genetic and phenotypic differences between strains when designing and interpreting studies with this compound.
The Critical Role of Animal Strain in Reproducibility
The choice of animal strain is a crucial factor that can significantly impact the reproducibility of pharmacological studies. Different inbred strains of mice and outbred stocks of rats exhibit well-documented variations in their physiology, neurochemistry, and behavior. These differences can lead to varied responses to drug administration.
Commonly Used Mouse Strains:
-
C57BL/6: This is the most widely used inbred mouse strain. However, it is important to be aware of the genetic and behavioral differences between its substrains, such as C57BL/6J and C57BL/6N, which can exhibit different sensitivities to anesthetics and display distinct behavioral phenotypes[6][7][8].
-
BALB/c: This strain is known for its distinct immunological and behavioral characteristics compared to C57BL/6 mice. They can show different responses to toxins and immunological challenges[9][10][11][12][13].
Commonly Used Rat Stocks:
-
Sprague-Dawley: This is an outbred stock known for its calm demeanor and is frequently used in toxicology and pharmacology studies[14][15][16][17][18].
-
Wistar: Another common outbred stock, Wistar rats can differ from Sprague-Dawley rats in their metabolic and behavioral profiles[19][20][21][22][23].
Given the known strain-dependent differences in drug metabolism, receptor expression, and behavioral responses, it is highly probable that the effects of this compound will vary between different mouse and rat strains. Future research should aim to systematically evaluate the efficacy and pharmacokinetics of this compound in multiple, well-characterized animal strains to establish a more complete and reproducible pharmacological profile.
Experimental Protocols
To facilitate the design of future studies and aid in the interpretation of existing data, detailed experimental protocols from relevant studies are provided below.
Experimental Workflow: In Vivo Antagonism of NPS-Induced Effects
Locomotor Activity in Mice (Adapted from[5])
-
Animals: Male C57/Bl6 mice.
-
Housing: Mice are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: Prior to testing, mice are habituated to the testing room for at least 1 hour.
-
Drug Administration:
-
Mice are administered this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Following a pre-treatment interval (e.g., 30 minutes), mice receive an intracerebroventricular (icv) injection of Neuropeptide S (NPS; e.g., 0.3 nmol) or artificial cerebrospinal fluid (aCSF) as a vehicle.
-
-
Behavioral Assessment:
-
Immediately following the icv injection, mice are placed in an open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60 minutes) using an automated tracking system.
-
-
Data Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound on NPS-induced changes in locomotor activity.
Food Intake in Rats (General protocol based on[4])
-
Animals: Male rats (e.g., Sprague-Dawley or Wistar).
-
Housing and Feeding Schedule: Rats are individually housed and maintained on a restricted feeding schedule to motivate food intake during the testing period. Water is available ad libitum.
-
Surgical Preparation: Rats are surgically implanted with a guide cannula aimed at the lateral ventricle for icv injections. A recovery period of at least one week is allowed post-surgery.
-
Drug Administration:
-
On the test day, rats receive an icv injection of this compound or vehicle.
-
After a specified pre-treatment time, rats receive an icv injection of NPS or vehicle.
-
-
Food Intake Measurement:
-
Immediately after the second injection, pre-weighed food is presented to the rats.
-
Food intake is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
-
Data Analysis: The amount of food consumed is calculated and analyzed using appropriate statistical tests to determine the effect of this compound on NPS-modulated food intake.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the role of the Neuropeptide S system in various physiological and pathological processes. However, the existing data on its effects across different animal strains is sparse. To enhance the reproducibility and translatability of research involving this compound, it is imperative that future studies systematically investigate its pharmacological profile in multiple, genetically defined animal strains. This will not only provide a more robust understanding of its mechanism of action but also aid in the selection of the most appropriate animal models for specific research questions, ultimately accelerating the potential translation of NPSR-targeted therapeutics. Researchers are strongly encouraged to thoroughly report the specific strain and substrain of animals used in their studies to improve the overall reproducibility of findings in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. C57BL/6J and C57BL/6N mice exhibit different neuro-behaviors and sensitivity to midazolam- and propofol-induced anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. taconic.com [taconic.com]
- 9. Inhaled pan-phosphodiesterase inhibitors ameliorate ovalbumin-induced airway inflammation and remodeling in murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of acute inhalation effects of (+) and (-)-alpha-pinene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Balb/c mice as a preclinical model for raltitrexed-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of immunotoxicity induced by pirimiphos-methyl in male Balb/c mice following exposure to for 28 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity of Balb-c mice exposed to recently identified 1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2-tetrafluoroethoxy)propan-2-yl]oxyethane-1-sulfonic acid (PFESA-BP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biliary proliferative lesions in the Sprague-Dawley rat: adverse/non-adverse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The toxicity of p-aminophenol in the Sprague-Dawley rat: effects on growth, reproduction and foetal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chronic toxicity and carcinogenicity testing in the Sprague-Dawley rat of a prospective insect repellant (KBR 3023) using the dermal route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Chronic toxicity of diethyl phthalate in male Wistar rats--a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. saudijournals.com [saudijournals.com]
- 23. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Apelin Receptor Antagonists: The Small Molecule ML221 vs. Peptide-Based Inhibitors
For researchers, scientists, and drug development professionals, the modulation of the apelin receptor (APJ) presents a promising therapeutic avenue for a variety of cardiovascular and metabolic diseases. The development of antagonists for this receptor has led to two main classes of compounds: small molecule, non-peptide antagonists and peptide-based antagonists. This guide provides an objective, data-driven comparison of a first-in-class non-peptide antagonist, ML221, with representative peptide-based antagonists, MM54 and F13A.
This comparison will delve into their performance based on experimental data, provide detailed methodologies for key experiments, and visualize the underlying biological pathways and experimental workflows.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for ML221 and representative peptide-based apelin antagonists. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions should be considered.
Table 1: In Vitro Antagonist Potency
| Antagonist | Type | Target | Assay | Potency (IC50/Ki/KD) | Cell Line |
| ML221 | Non-peptide | Human APJ | cAMP Inhibition | IC50: 0.70 µM[1][2] | CHO-K1[3] |
| Human APJ | β-arrestin Recruitment | IC50: 1.75 µM[1][2] | CHO-K1[3] | ||
| MM54 | Peptide | Human APJ | Radioligand Binding | Ki: 82 nM[3] | CHO[3] |
| Human APJ | cAMP Accumulation | KD: 1.32 µM[3] | CHO-K1[3] | ||
| Human APJ | Competition Binding | IC50: 93 nM[4] | - | ||
| F13A | Peptide | Human APJ | Competition Binding | pKi: 5.46 | CHO-APLNR |
Table 2: Selectivity and In Vivo Efficacy
| Antagonist | Selectivity | In Vivo Efficacy | Key Advantages | Key Disadvantages |
| ML221 | >37-fold selective for APJ over AT1 receptor[1][3]. | Reduces pathological retinal angiogenesis in mice[5]. Inhibits tumor growth in xenograft models[1]. | Small molecule, potential for oral bioavailability. Cell-permeable. Functional antagonist in both G-protein and β-arrestin pathways[3][6]. | Poor pharmacokinetic profile, including limited aqueous solubility and stability, suggesting utility is primarily for in vitro or acute in vivo studies[7][8]. |
| Peptide-Based Antagonists (General) | High specificity for APJ is typical. | Effective in blocking apelin-induced signaling in vivo. F13A reduces choroidal neovascularization in rats[9][10]. MM54 reduces tumor progression in glioblastoma mouse models[4][11]. | Generally high potency and specificity[3]. | Prone to rapid degradation in vivo, often requiring modifications for stability[3]. Limited oral bioavailability. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used for comparison, the following diagrams illustrate the apelin receptor signaling pathways and a general experimental workflow for antagonist evaluation.
Experimental Protocols
Here are summarized methodologies for the key experiments cited in the comparison of ML221 and peptide-based apelin antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the apelin receptor.
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells)[3].
-
Assay Buffer: A typical buffer consists of 25 mM Hepes (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, and 0.5% BSA[3].
-
Radioligand: [125I]-Apelin-13 is commonly used as the radioligand[3].
-
Procedure:
-
Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor antagonist (ML221 or peptide antagonist).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound radioligand, is measured using a gamma counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that displaces 50% of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay quantifies the ability of an antagonist to counteract the apelin-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of Gαi activation.
-
Cell Culture: Cells stably expressing the human apelin receptor (e.g., CHO-K1) are cultured in appropriate media[12].
-
Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
The cells are pre-treated with varying concentrations of the antagonist (ML221 or peptide antagonist) for a specified time.
-
Forskolin (an adenylyl cyclase activator) and a phosphodiesterase inhibitor (to prevent cAMP degradation) are added, followed by stimulation with an apelin agonist (e.g., Apelin-13)[12].
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence)[13].
-
-
Data Analysis: The antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured, and a dose-response curve is generated to calculate the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the ability of an antagonist to block the recruitment of β-arrestin to the activated apelin receptor.
-
Cell Line: Engineered cell lines are used that co-express the apelin receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementary enzyme fragment (e.g., using DiscoverX's PathHunter technology)[6][14].
-
Procedure:
-
Cells are plated in a microplate.
-
The antagonist (ML221 or peptide antagonist) is added at various concentrations[3].
-
An apelin agonist is then added to stimulate β-arrestin recruitment[3].
-
Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments together and generating a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal[14].
-
The chemiluminescent signal is measured using a luminometer.
-
-
Data Analysis: The inhibition of the agonist-induced signal by the antagonist is measured, and an IC50 value is calculated[3].
Conclusion
The choice between the non-peptide antagonist ML221 and a peptide-based antagonist for the apelin receptor is contingent on the specific research or therapeutic application.
-
ML221 serves as an excellent tool for in vitro studies that require a well-characterized, selective, and cell-permeable antagonist. Its ability to inhibit both G-protein and β-arrestin pathways makes it a valuable probe for dissecting apelin receptor signaling. However, its utility in chronic in vivo settings may be limited by its pharmacokinetic properties.
-
Peptide-based antagonists , such as MM54 and F13A, generally offer high potency and specificity. For in vivo applications where high potency is paramount and delivery methods can be optimized (e.g., through modifications to enhance stability), peptide antagonists remain a strong option.
Further direct comparative studies under identical experimental conditions are necessary to provide a more definitive assessment of their relative merits. The continued development of both small molecule and improved peptide-based antagonists will be crucial for advancing our understanding of apelin receptor biology and for the development of novel therapeutics targeting this important receptor system.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for the Disposal of ML154
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for ML154, a potent neuropeptide S receptor (NPSR) antagonist.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C29H26BrN2PS |
| Molecular Weight | 545.47 g/mol |
| Appearance | Solid, Powder |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 50 mM) |
| Storage | Desiccate at -20°C |
Proper Disposal Procedures for this compound
As no specific disposal instructions for this compound are provided by manufacturers, general laboratory chemical waste disposal procedures must be strictly followed. All chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by environmental health and safety (EHS) professionals.
Step 1: Waste Identification and Classification
-
Treat all this compound, including pure compound and any solutions, as hazardous chemical waste.
-
Due to its nature as a bioactive organic molecule, it may be classified as toxic waste. If dissolved in a flammable solvent like ethanol, it will also be classified as flammable waste.
Step 2: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
Step 3: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" or "3-(diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-imidazo[1,2-a]pyridinium, monobromide".
-
-
Liquid Waste:
-
Collect solutions of this compound (e.g., in DMSO or ethanol) in a separate, compatible, and leak-proof liquid hazardous waste container.
-
Do not mix this compound solutions with other incompatible waste streams.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name of this compound and the solvent(s) used (e.g., "this compound in DMSO").
-
-
Empty Containers:
-
An empty container that has held this compound should be triple-rinsed with a suitable solvent (such as ethanol).[1][2]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[1][2]
-
After triple-rinsing and air-drying, deface the original label and the container may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[2]
-
Step 4: Storage of Waste
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Keep waste containers closed at all times, except when adding waste.[1]
-
Ensure secondary containment is used to prevent spills.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not pour this compound or its solutions down the drain.[3]
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays with this compound
This protocol outlines a general procedure for testing the antagonist activity of this compound on cells expressing the neuropeptide S receptor (NPSR).
-
Compound Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound by dissolving it in an appropriate solvent, such as DMSO, to a high concentration (e.g., 10 mM).
-
Further dilute the stock solution in cell culture media to the desired final concentrations for the experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and does not exceed a level that is toxic to the cells (typically <0.5%).
-
-
Cell Culture and Treatment:
-
Culture a cell line known to express NPSR (e.g., CHO or HEK293 cells stably transfected with NPSR) in appropriate cell culture flasks or plates.
-
Seed the cells into multi-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with the various dilutions of this compound for a specified period (e.g., 30 minutes) before adding the agonist.
-
-
Agonist Stimulation and Signal Detection:
-
Stimulate the cells with a known agonist of NPSR, such as neuropeptide S (NPS), at a concentration that elicits a submaximal response (e.g., EC50).
-
After a defined incubation period, measure the intracellular signaling response. Since NPSR activation leads to an increase in intracellular calcium, a common method is to use a calcium-sensitive fluorescent dye and measure the change in fluorescence.[4][5][6]
-
-
Data Analysis:
-
Quantify the signal (e.g., fluorescence intensity) for each treatment condition.
-
Plot the response against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal response to the agonist.
-
Visualizations
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Simplified signaling pathway of the Neuropeptide S Receptor (NPSR1).
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide S receptor - Wikipedia [en.wikipedia.org]
- 6. uniprot.org [uniprot.org]
Personal protective equipment for handling ML154
Essential Safety and Handling Guide for ML154
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general best practices for handling solid chemical compounds of known biological activity but with incompletely characterized toxicological properties. Researchers must conduct a risk assessment prior to handling and adhere to all institutional and local safety regulations.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for safe operations and disposal.
Summary of Safety Information
| Category | Recommendation | Rationale |
| Hazard Classification | Unknown. Treat as a potentially hazardous substance. | The chemical, physical, and toxicological properties have not been thoroughly investigated. |
| Route of Exposure | Inhalation, ingestion, skin and eye contact. | Standard routes of exposure for solid chemical compounds. |
| Personal Protective Equipment (PPE) | See detailed PPE requirements below. | To prevent exposure through various routes. |
| Engineering Controls | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of dust or aerosols. |
| Storage | Store in a cool, dry, well-ventilated location in a tightly closed container[1]. | To maintain chemical integrity and prevent accidental release. |
| Spill Response | Absorb with inert material and place in an appropriate waste container. Ventilate the area[1]. | To safely contain and clean up any accidental release. |
| Disposal | Dispose of in accordance with all local, regional, and national regulations[2]. | To ensure environmentally responsible and compliant waste management. |
Personal Protective Equipment (PPE)
A comprehensive selection of PPE is crucial when handling this compound. The following table outlines the recommended PPE for various tasks.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Safety glasses with side shields or goggles[3][4][5]. | Chemical-resistant gloves (e.g., nitrile)[3][4]. | Laboratory coat[4]. | N95 respirator if not handled in a fume hood[5][6]. |
| Handling Solutions | Safety glasses with side shields or goggles[3][4][5]. | Chemical-resistant gloves (e.g., nitrile)[3][4]. | Laboratory coat[4]. | Not generally required if handled in a fume hood. |
| Cleaning and Decontamination | Safety glasses with side shields or goggles[3][4][5]. | Chemical-resistant gloves (e.g., nitrile)[3][4]. | Laboratory coat[4]. | Not generally required. |
| Waste Disposal | Safety glasses with side shields or goggles[3][4][5]. | Chemical-resistant gloves (e.g., nitrile)[3][4]. | Laboratory coat[4]. | Not generally required. |
Experimental Protocols: Step-by-Step Handling Procedures
Preparation and Planning
-
Review Safety Information: Before beginning any work, review this guide and any available chemical information.
-
Assemble PPE: Ensure all necessary PPE is available and in good condition.
-
Prepare Workspace: Work in a designated area, preferably a chemical fume hood. Ensure the workspace is clean and uncluttered.
Handling Solid this compound (Weighing)
-
Don the appropriate PPE: laboratory coat, safety glasses, and chemical-resistant gloves.
-
Perform all manipulations of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use a spatula to carefully transfer the desired amount of this compound to a tared weigh boat or container.
-
Close the primary container tightly immediately after use.
-
Clean any spills on the balance or surrounding area with a damp cloth, ensuring the cloth is disposed of as chemical waste.
Solution Preparation
-
With the weighed this compound still inside the fume hood, add the desired solvent (e.g., DMSO) to the container.
-
Gently swirl or vortex the container to dissolve the solid. Sonication may be used if necessary, as indicated by solubility information[7].
-
Once dissolved, the solution can be handled outside of the fume hood, but standard laboratory precautions should still be followed.
Spill and Emergency Procedures
-
Minor Spill:
-
Major Spill:
-
Evacuate the area immediately.
-
Notify your supervisor and the institutional safety office.
-
Prevent entry into the affected area.
-
Follow institutional procedures for major chemical spills.
-
Disposal Plan
-
Solid Waste: Dispose of any unused solid this compound, contaminated weigh boats, and other solid materials in a designated solid chemical waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated liquid chemical waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as chemical waste.
-
Labeling: All waste containers must be clearly labeled with the contents, including "this compound" and any solvents used.
-
Final Disposal: All chemical waste must be disposed of through your institution's hazardous waste management program[2].
Visualizing the Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. louisville.edu [louisville.edu]
- 2. msdspds.castrol.com [msdspds.castrol.com]
- 3. Personal Protective Equipment [milwaukeetool.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. mallory.com [mallory.com]
- 6. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 7. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
